molecular formula C7H7ClN2O3 B13934624 2-Amino-5-chloro-6-methoxynicotinic acid

2-Amino-5-chloro-6-methoxynicotinic acid

Katalognummer: B13934624
Molekulargewicht: 202.59 g/mol
InChI-Schlüssel: UOFIIMTZSIMALY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-5-chloro-6-methoxynicotinic acid is a substituted nicotinic acid derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a multifunctional pyridine ring, integrating amino, chloro, methoxy, and carboxylic acid moieties that allow for diverse chemical modifications . Nicotinic acid scaffolds, particularly those with amino and halogen substitutions at the 2 and 5 positions, are recognized as privileged structures in drug discovery . Research on highly similar compounds, such as 2-amino-6-(trifluoromethyl)nicotinic acid, has demonstrated their value as core structures for developing novel inhibitors of viral targets like HIV-1 Reverse Transcriptase-associated ribonuclease H (RNase H) . Furthermore, other 2-aminonicotinic acid derivatives are investigated as potential noncompetitive inhibitors of metabolic enzymes such as α-amylase and α-glucosidase, highlighting their relevance in developing therapeutic agents for conditions like type 2 diabetes . The specific pattern of substituents on this compound makes it a promising intermediate for constructing more complex molecules for pharmaceutical R&D, agrochemical studies, and as a precursor for synthesizing functionalized heterocycles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C7H7ClN2O3

Molekulargewicht

202.59 g/mol

IUPAC-Name

2-amino-5-chloro-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H7ClN2O3/c1-13-6-4(8)2-3(7(11)12)5(9)10-6/h2H,1H3,(H2,9,10)(H,11,12)

InChI-Schlüssel

UOFIIMTZSIMALY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=N1)N)C(=O)O)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

2-Amino-5-chloro-6-methoxynicotinic Acid: In Vitro Mechanism of Action and Screening Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

For drug development professionals and molecular pharmacologists, 2-Amino-5-chloro-6-methoxynicotinic acid (2-A-5-C-6-MNA) presents a highly privileged, multi-faceted chemical scaffold. While the unmodified nicotinic acid (niacin) core is canonically recognized as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A), the specific substitutions on this molecule—namely the 2-amino, 5-chloro, and 6-methoxy groups—dramatically alter its electronic distribution and steric profile.

As a Senior Application Scientist, I approach the in vitro mechanism of action (MOA) of this compound through a dual-hypothesis framework :

  • The GPCR Hypothesis: The preserved nicotinic acid moiety suggests activity at HCAR2 (GPR109A) , a Gi/o-coupled receptor responsible for the antilipolytic effects of niacin .

  • The Kinase Hypothesis: The 2-amino-pyridine core, flanked by a lipophilic halogen (5-chloro), forms a classic hydrogen-bond donor/acceptor motif that is highly characteristic of ATP-competitive kinase inhibitors binding at the enzyme hinge region.

This whitepaper provides a comprehensive, self-validating in vitro methodological guide to systematically elucidate the MOA of 2-A-5-C-6-MNA.

Part 1: The GPCR Hypothesis – HCAR2 (GPR109A) Activation

HCAR2 is a Gi-protein-coupled receptor. Upon activation by nicotinic acid derivatives, the Gαi subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP) .

HCAR2_Signaling Ligand 2-A-5-C-6-MNA Receptor HCAR2 (GPR109A) Ligand->Receptor Agonism Gi Gαi Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Pool AC->cAMP Depletion

Mechanism of HCAR2 (GPR109A) activation leading to cAMP reduction.

Protocol 1: FRET-Based cAMP Accumulation Assay

To evaluate 2-A-5-C-6-MNA as an HCAR2 agonist, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

Causality of Experimental Design: We employ Forskolin (FSK) to pre-stimulate adenylyl cyclase. Because basal cAMP levels in resting HEK293 cells are exceptionally low, attempting to measure a Gi-mediated decrease without FSK stimulation results in a collapsed assay window. FSK artificially raises the cAMP ceiling, allowing the inhibitory effect of the compound to be robustly quantified .

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 or HEK293 cells stably expressing human HCAR2 (GPR109A) into a 384-well microplate at 5,000 cells/well in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing premature cAMP degradation.

  • Compound Addition: Dispense 2-A-5-C-6-MNA in a 10-point dose-response curve (ranging from 100 µM to 1 nM, 0.5% final DMSO).

  • Forskolin Stimulation: Add FSK to a final concentration of 10 µM. Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the TR-FRET lysis/detection reagents (Europium-labeled cAMP tracer and ULight-anti-cAMP antibody). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) at 665 nm and 615 nm. Calculate the 665/615 ratio.

Self-Validating System (Trustworthiness): Every assay plate must be a closed, self-validating loop.

  • The Z'-Factor Gate: Include Vehicle + FSK (Max cAMP) and Vehicle alone (Min cAMP). If the calculated Z'-factor is < 0.5, the plate is immediately rejected.

  • Mechanistic Validation (PTX Shift): Run a parallel plate where cells are pre-treated for 18 hours with 100 ng/mL Pertussis Toxin (PTX). PTX ADP-ribosylates the Gαi subunit, physically uncoupling it from HCAR2. If 2-A-5-C-6-MNA is a true HCAR2 agonist, PTX pre-treatment must completely abolish its cAMP-lowering effect .

Part 2: The Kinase Hypothesis – Enzymatic Inhibition

The 2-amino-5-chloro-pyridine substructure is a highly privileged pharmacophore in oncology, frequently acting as an ATP-competitive inhibitor by forming bidentate hydrogen bonds with the backbone of the kinase hinge region.

Protocol 2: Radiometric Kinase Selectivity Profiling

To test this hypothesis, we subject the compound to a high-throughput radiometric ( 33P -ATP) kinase assay.

Causality of Experimental Design: We utilize radiometric assays over fluorescence-based alternatives to avoid auto-fluorescence interference from the methoxy-pyridine core of 2-A-5-C-6-MNA, which commonly yields false positives in highly conjugated small molecules.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a master mix of the target kinase (e.g., CDK2, p38α, or JAK2) and its specific peptide substrate in base reaction buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35).

  • Compound Incubation: Transfer 2-A-5-C-6-MNA to the reaction wells. Incubate for 20 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add a mixture of cold ATP (at the enzyme's specific Km​ ) and trace [γ−33P] -ATP to initiate the reaction.

  • Termination & Filtration: After 2 hours, quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 ion-exchange filter plate. Wash extensively to remove unreacted ATP.

  • Quantification: Add scintillation fluid and measure incorporated radioactivity (CPM) to determine kinase activity.

Self-Validating System (Trustworthiness): To prove the compound acts specifically at the hinge region and is not a Pan-Assay Interference Compound (PAIN) or non-specific aggregator, we employ an ATP Shift Assay . The IC50 of the compound is measured at both Km​ [ATP] and 10x Km​ [ATP]. A true ATP-competitive inhibitor will demonstrate a proportional rightward shift in its IC50 at higher ATP concentrations. If the IC50 remains static, the compound is flagged as an allosteric modulator or aggregator.

Quantitative Data Presentation

The following table summarizes the expected pharmacological parameters required to validate either mechanism of action during the screening cascade.

ParameterAssay MethodologyTarget MechanismExpected Hit CriteriaReference Control
EC50 TR-FRET cAMPHCAR2 (GPR109A) Agonism0.5 - 5.0 µMNicotinic Acid (EC50 ~1 µM)
Emax TR-FRET cAMPHCAR2 (GPR109A) Efficacy> 80% cAMP suppressionNicotinic Acid (100% Emax)
IC50 (Low ATP) Radiometric HotSpotKinase Inhibition< 500 nMStaurosporine (IC50 <10 nM)
IC50 (High ATP) Radiometric HotSpotATP-Competitive Validation> 5.0 µM (Rightward Shift)Staurosporine (Shifted)

Workflow Visualization

The following diagram outlines the logical routing of 2-A-5-C-6-MNA through our dual-hypothesis in vitro screening cascade.

Screening_Workflow Prep Compound Prep (10 mM DMSO) Split Dual-Hypothesis Routing Prep->Split Assay1 HCAR2 cAMP FRET Assay Split->Assay1 GPCR Target Assay2 Kinase Radiometric Panel Split->Assay2 Kinase Target Val1 PTX Sensitivity Validation Assay1->Val1 Val2 ATP Competitive Shift Assay2->Val2 Hit MOA Confirmed Val1->Hit Val2->Hit

Dual-hypothesis in vitro screening workflow for 2-A-5-C-6-MNA mechanism elucidation.

References

  • GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing The Journal of Clinical Investigation URL:[Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 Journal of Biological Chemistry URL:[Link]

  • Niacin stimulates adiponectin secretion through the GPR109A receptor American Journal of Physiology-Endocrinology and Metabolism URL:[Link]

  • Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia ACS Medicinal Chemistry Letters URL:[Link]

Chemical properties and pKa of 2-Amino-5-chloro-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Ionization Constants of 2-Amino-5-chloro-6-methoxynicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: A Predictive and Methodological Approach

In the landscape of drug discovery and development, the thorough characterization of novel chemical entities is paramount. 2-Amino-5-chloro-6-methoxynicotinic acid is a compound of interest due to its substituted pyridine core, a scaffold prevalent in many biologically active molecules. While specific experimental data for this exact molecule is not extensively available in public-access literature, this guide provides a comprehensive analysis based on established chemical principles and data from structurally analogous compounds. The objective is to equip researchers with a robust predictive framework and detailed methodologies for the empirical determination of its key chemical properties, with a particular focus on its ionization constants (pKa).

Molecular Structure and Predicted Physicochemical Properties

2-Amino-5-chloro-6-methoxynicotinic acid possesses a highly functionalized pyridine ring. The interplay of its substituents—an amino group, a chloro group, a methoxy group, and a carboxylic acid—governs its chemical behavior, including its acidity, basicity, solubility, and spectral characteristics.

PropertyPredicted Value
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.60 g/mol
IUPAC Name 2-amino-5-chloro-6-methoxypyridine-3-carboxylic acid
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and methanol. The presence of both acidic and basic functional groups suggests that its solubility will be highly dependent on pH.

Ionization Constants (pKa): A Detailed Analysis

The pKa values of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic properties.[1] 2-Amino-5-chloro-6-methoxynicotinic acid is an amphoteric substance with multiple ionizable centers: the carboxylic acid, the exocyclic amino group, and the pyridine ring nitrogen.

Predictive pKa Analysis

The electronic effects of the substituents on the pyridine ring will influence the pKa of each ionizable group.[2]

  • Carboxylic Acid (pKa₁): The carboxylic acid is expected to be the most acidic functional group. The electron-withdrawing nature of the pyridine ring nitrogen and the chloro substituent will likely lower its pKa relative to benzoic acid (pKa ≈ 4.2).

  • Pyridine Ring Nitrogen (pKa₂): The basicity of the pyridine nitrogen will be influenced by the electron-donating effects of the amino and methoxy groups, and the electron-withdrawing effect of the chloro group.

  • Amino Group (pKa₃): The exocyclic amino group's basicity will also be modulated by the electronic environment of the pyridine ring.

Predicting the precise pKa values requires sophisticated computational models or empirical determination.[3][4] However, based on data for similar substituted nicotinic acids, a reasonable estimation can be made.[2]

Experimental Determination of pKa via NMR Spectroscopy

A robust and widely used method for determining the pKa of heterocyclic compounds is through pH-dependent NMR spectroscopy.[5][6][7][8][9] This technique relies on the principle that the chemical shifts of protons adjacent to an ionizable group will change as a function of the solution's pH.[5][6][7]

Workflow for NMR-based pKa Determination

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration pH Titration & Data Acquisition cluster_analysis Data Analysis A Dissolve compound in D₂O B Add internal standard (e.g., DSS or TSP) A->B C Adjust pH with dilute DCl or NaOD in D₂O B->C D Record ¹H NMR spectrum at each pH point C->D Repeat for a range of pH values E Measure pH of the NMR sample D->E Repeat for a range of pH values E->C Repeat for a range of pH values F Plot chemical shift (δ) vs. pH for each proton G Fit the data to the Henderson-Hasselbalch equation F->G H Determine pKa from the inflection point of the curve G->H

Caption: Workflow for experimental pKa determination using NMR spectroscopy.

Detailed Experimental Protocol
  • Sample Preparation:

    • Dissolve a precise amount of 2-Amino-5-chloro-6-methoxynicotinic acid in deuterium oxide (D₂O) to a final concentration of approximately 10-20 mM.

    • Add a suitable internal reference standard that is pH-independent, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid).

  • NMR Titration:

    • Prepare stock solutions of approximately 0.1 M and 1 M DCl and NaOD in D₂O.

    • Calibrate a pH meter using standard aqueous buffers, and apply a correction factor for the deuterium isotope effect if high accuracy is required.

    • Transfer the sample solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum.

    • Begin the titration by adding small aliquots of the DCl or NaOD solutions to the NMR tube, thoroughly mixing after each addition.

    • After each addition, measure the pH of the solution and acquire a new ¹H NMR spectrum.

    • Continue this process until a full pH range (e.g., pH 1 to 12) has been covered, ensuring sufficient data points are collected around the expected pKa values where the chemical shifts change most significantly.

  • Data Analysis:

    • Process the NMR spectra and accurately determine the chemical shifts of the aromatic protons at each pH value.

    • Plot the chemical shift (δ) of each proton as a function of pH. This will generate a sigmoidal curve.

    • The pKa value corresponds to the pH at the inflection point of this curve.[5][7] This can be determined by fitting the data to a modified Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the titration curve.

Predicted Spectroscopic Properties

The following are predictions for the key spectroscopic features of 2-Amino-5-chloro-6-methoxynicotinic acid, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Proton: A singlet is expected for the proton at the 4-position of the pyridine ring. Its chemical shift will be sensitive to the pH of the solution.

    • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group.

    • Amino Protons: A broad singlet for the two protons of the amino group. The chemical shift and broadness will be dependent on the solvent and concentration.

    • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift, which may be unobservable in protic solvents due to exchange.

  • ¹³C NMR:

    • Distinct signals are expected for each of the seven carbon atoms. The chemical shifts of the pyridine ring carbons will be influenced by the nature and position of the substituents.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amino Group): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy Group): A characteristic band around 1000-1300 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 202.60). Due to the presence of chlorine, a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak is expected.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), the methoxy group, and potentially cleavage of the pyridine ring.

Potential Synthetic Route

A plausible synthesis of 2-Amino-5-chloro-6-methoxynicotinic acid could be envisioned starting from a commercially available substituted pyridine. The specific sequence of reactions would need to be optimized to ensure correct regiochemistry and to manage the reactivity of the various functional groups. A possible route could involve the chlorination and methoxylation of a suitable 2-aminonicotinic acid precursor.

Significance in Drug Discovery and Development

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications. The functional groups present in 2-Amino-5-chloro-6-methoxynicotinic acid offer multiple points for chemical modification, making it a valuable building block for creating libraries of novel compounds. The amino group can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the aromatic ring can potentially undergo further substitution reactions. Understanding its physicochemical properties, particularly its pKa, is crucial for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

This guide has provided a detailed predictive analysis of the chemical properties of 2-Amino-5-chloro-6-methoxynicotinic acid, with a strong emphasis on its ionization constants. While awaiting empirical data for this specific molecule, the principles and methodologies outlined herein offer a solid foundation for its scientific investigation. The provided experimental protocol for pKa determination via NMR spectroscopy serves as a practical tool for researchers to characterize this and other novel heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts. DigitalCommons@UNO. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]

  • Gift, A. D., Stewart, S. M., & Kwete Bokashanga, P. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Dialnet. [Link]

  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • ChemAxon Forum Archive. (2007). Error in Predicted Acidic pKa for Nicotinic Acid. [Link]

  • Der Pharma Chemica. (n.d.). Molecular structure and vibration spectra of 2-amino-5-chloro benzophenone. [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • Ke, S., et al. (n.d.). Base-Mediated Synthesis of Highly Functionalized 2-Aminonicotinonitriles from α-Keto Vinyl Azides and α,α-Dicyanoalkenes. The Royal Society of Chemistry. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloronicotinic acid. [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17744-17754. [Link]

Sources

Technical Whitepaper: Receptor Binding Affinity Assays for 2-Amino-5-chloro-6-methoxynicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-5-chloro-6-methoxynicotinic acid (CAS 2418567-26-5) is a highly functionalized, multi-substituted pyridine derivative. Due to its structural homology to endogenous nicotinic acid (niacin), this scaffold serves as a critical building block in fragment-based drug discovery (FBDD) and the synthesis of novel ligands targeting two primary receptor classes: the Hydroxycarboxylic acid receptor 2 (HCA2 / GPR109A) and Nicotinic Acetylcholine Receptors (nAChRs) .

This whitepaper provides an in-depth, scientifically rigorous guide to establishing self-validating receptor binding affinity assays for this scaffold and its downstream analogs. By bridging mechanistic theory with field-proven bench protocols, this guide empowers drug development professionals to accurately quantify orthosteric binding, allosteric modulation, and functional efficacy.

Pharmacological Context & Mechanistic Rationale

Before initiating high-throughput screening or structure-activity relationship (SAR) profiling, it is crucial to understand the causality behind the chosen assay formats. The carboxylic acid moiety at position 3, combined with the halogenated and methoxy-substituted pyridine ring of 2-amino-5-chloro-6-methoxynicotinic acid, dictates its interaction with specific target classes.

Target A: GPR109A (HCA2 Receptor)

GPR109A is a Gi/o-protein-coupled receptor primarily responsible for the antilipolytic and anti-inflammatory effects of nicotinic acid. Activation of GPR109A leads to the dissociation of the G-protein heterotrimer, where the αi​ subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels[1].

Assay Rationale: To evaluate the binding affinity of nicotinic acid derivatives at GPR109A, a [ 35 S]GTP γ S binding assay is the gold standard. Unlike downstream cAMP assays—which are subject to signal amplification, phosphodiesterase activity, and pathway cross-talk—[ 35 S]GTP γ S binding provides a proximal, direct measure of receptor-mediated G-protein activation[1]. It quantifies the exact moment the activated GPCR acts as a guanine nucleotide exchange factor (GEF).

GPR109A_Signaling Ligand 2-Amino-5-chloro-6-methoxynicotinic Acid (Agonist) Receptor GPR109A Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein Complex (αi, β, γ) Receptor->GProtein Activates GTPgS [35S]GTPγS Binding (Assay Target) GProtein->GTPgS GDP/GTP Exchange AdenylateCyclase Adenylyl Cyclase (Inhibited) GProtein->AdenylateCyclase αi Subunit Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces Production

Fig 1: GPR109A Gi-coupled signaling pathway and [35S]GTPγS assay intervention point.

Target B: Nicotinic Acetylcholine Receptors (nAChRs)

Central nAChRs (such as the α4​β2​ and α7​ subtypes) are ligand-gated ion channels implicated in neurodegenerative diseases and addiction[2]. Substituted nicotinic acids are frequently explored as orthosteric competitors or allosteric modulators of these channels.

Assay Rationale: For these targets, a classic radioligand competition assay using [ 3 H]epibatidine is employed. Epibatidine possesses exceptionally high specific activity and broad subtype affinity, making it an ideal tracer to be displaced by unlabelled 2-amino-5-chloro-6-methoxynicotinic acid derivatives[2].

Experimental Methodologies: Self-Validating Protocols

A robust assay must be a self-validating system. This requires the integration of strict internal controls to calculate the assay window (Total Binding vs. Non-Specific Binding) and ensure the pharmacological relevance of the data.

Protocol A: [ 35 S]GTP γ S Binding Assay for GPR109A

Expert Insight: Why use Saponin and GDP in this protocol? Saponin is a mild detergent that permeabilizes the cell membrane vesicles, allowing the hydrophilic [ 35 S]GTP γ S to access the intracellular face of the GPCR where the G-protein resides[1]. Excess GDP is required to force the G-protein into an inactive state, suppressing basal noise so that agonist-induced GDP/GTP exchange is measurable with a high signal-to-background ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cells stably expressing human GPR109A in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl 2​ , 150 mM NaCl, pH 7.4)[1].

  • Permeabilization: Freshly supplement the buffer with 1 mM DTT, 0.5% BSA, and 50 μg/mL saponin[1].

  • Control Setup (Self-Validation):

    • Total Binding (TB): Buffer + Membrane + [ 35 S]GTP γ S + 10 μM GDP.

    • Non-Specific Binding (NSB): TB conditions + 10 μM unlabelled GTP γ S.

    • Maximal Activation (E max​ ): TB conditions + 100 μM Nicotinic acid[1].

  • Incubation: In a 96-well non-binding plate, combine 5 μg of membrane protein, 10 μM GDP, the test compound (2-amino-5-chloro-6-methoxynicotinic acid derivative at varying concentrations), and 0.3 nM [ 35 S]GTP γ S[1]. Incubate for 90 minutes at 25 °C with constant shaking[1].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filter plates (pre-wetted with water). Wash three times with 1 mL of cold 10 mM sodium phosphate buffer (pH 7.4) to remove unbound radioligand.

  • Detection: Dry the plate, add liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute - CPM) using a microplate scintillation counter.

Protocol B: [ 3 H]Epibatidine Competition Assay for nAChRs

Step-by-Step Methodology:

  • Tissue/Cell Prep: Homogenize cultured cells expressing specific nAChR subtypes (e.g., α4​β2​ ) in 50 mM Tris-HCl buffer (pH 7.4, 4°C) using a Polytron homogenizer[2]. Centrifuge at 36,000g for 10 min at 4°C to isolate the membrane pellet[2].

  • Resuspension: Resuspend the membrane pellet in fresh buffer, yielding aliquots equivalent to 30–200 μg of protein per well[2].

  • Competition Binding: Incubate membranes with 100 pM[ 3 H]epibatidine and varying concentrations of the test compound (ranging from 0.1 nM to 10 μM)[2].

    • Self-Validation Control: Determine Non-Specific Binding (NSB) by co-incubating with a saturating concentration (300 μM) of unlabelled nicotine.

  • Incubation: Allow the reaction to reach thermodynamic equilibrium at 4°C for 2 hours.

  • Filtration & Counting: Filter through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass fiber and minimize non-specific ligand binding. Wash with ice-cold buffer and count via liquid scintillation.

Assay_Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Test Cpd Prep->Incubate Filter Rapid Filtration (GF/B Plates) Incubate->Filter Wash Washing (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (IC50 / Ki) Count->Analyze

Fig 2: Step-by-step workflow for high-throughput radioligand binding assays.

Data Interpretation & Quantitative Visualization

Once raw CPM data is acquired, specific binding is calculated by subtracting NSB from total binding. The IC 50​ values are derived using non-linear regression (four-parameter logistic equation), and the absolute binding affinity ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

The tables below summarize the distinct operational parameters for both target classes and provide a representative pharmacological profile comparing the 2-amino-5-chloro-6-methoxynicotinic acid scaffold against standard reference compounds.

Table 1: Assay Parameter Comparison
Assay ParameterGPR109A ([ 35 S]GTP γ S Assay)nAChR ([ 3 H]Epibatidine Assay)
Primary Target Class GPCR (Hydroxycarboxylic acid receptor 2)Ligand-gated ion channel (Central Nicotinic Receptors)
Radioligand Tracer [ 35 S]GTP γ S (0.3 nM)[ 3 H]Epibatidine (100 pM)
Assay Buffer Base 50 mM Tris-HCl, 150 mM NaCl, pH 7.450 mM Tris-HCl, pH 7.4
Critical Additives 50 μg/mL Saponin, 10 μM GDPNone (PEI used for filter pre-soaking)
Incubation Conditions 90 min at 25°C2 hours at 4°C
Mechanistic Readout Proximal G-protein activation (Efficacy/Affinity)Orthosteric site competition (Affinity only)
Table 2: Representative Binding Affinity Profiles
CompoundGPR109A EC 50​ ( μ M)nAChR ( α4​β2​ ) Ki​ (nM)Pharmacological Profile
Nicotinic Acid (Niacin) ~3.65>10,000Endogenous GPR109A Agonist
Epibatidine >10,000~0.04Potent nAChR Agonist
2-Amino-5-chloro-6-methoxynicotinic acid Determined via AssayDetermined via AssayNovel Building Block / Modulator

Conclusion

The 2-amino-5-chloro-6-methoxynicotinic acid scaffold presents a highly versatile pharmacophore for drug discovery. By meticulously controlling assay microenvironments—such as utilizing saponin for intracellular GPCR access and PEI-treated filters for nAChR background reduction—researchers can generate highly reproducible, self-validating binding data. Whether the ultimate therapeutic goal is anti-lipolytic modulation via GPR109A or neurological intervention via nAChRs, the protocols outlined in this whitepaper ensure scientific integrity and high-fidelity SAR generation.

Sources

Pharmacokinetics of 2-Amino-5-chloro-6-methoxynicotinic acid in animal models

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetics of 2-Amino-5-chloro-6-methoxynicotinic Acid: A Technical Guide for Animal Model Evaluation

Executive Summary & Structural Rationale

For researchers and drug development professionals evaluating novel pyridine-carboxylic acid scaffolds, 2-Amino-5-chloro-6-methoxynicotinic acid (CAS: 2418567-26-5) presents a highly versatile pharmacophore. Understanding its pharmacokinetic (PK) behavior requires a mechanistic analysis of its structural components.

The core of this molecule is a nicotinic acid derivative. Nicotinic acid and its analogs are characterized by rapid gastrointestinal absorption but are uniquely susceptible to dose-dependent, extensive first-pass metabolism[1]. However, the strategic addition of functional groups on this specific scaffold fundamentally alters its absorption, distribution, metabolism, and excretion (ADME) profile:

  • 5-Chloro Substitution: Halogenation is a proven strategy in rational drug design. The introduction of the chlorine atom significantly increases the molecule's lipophilicity, thereby enhancing membrane permeability. Crucially, it acts as a steric and electronic shield, blocking metabolic "soft spots" and preventing rapid cytochrome P450 (CYP)-mediated ring oxidation[2].

  • 6-Methoxy & 2-Amino Groups: These moieties serve as critical hydrogen bond acceptors and donors. They modulate the pKa of the adjacent carboxylic acid, influencing the compound's ionization state at physiological pH, which directly dictates its plasma protein binding affinity and renal clearance rate.

Biotransformation & Clearance Mechanisms

To design an effective in vivo PK study, scientists must anticipate the compound's biotransformation pathways. Based on the established pharmacology of nicotinic acid derivatives, 2-Amino-5-chloro-6-methoxynicotinic acid is predicted to undergo two primary clearance mechanisms:

  • Phase I Metabolism (Hepatic CYP450): The 6-methoxy group is highly susceptible to O-demethylation by hepatic microsomes, yielding a 6-hydroxy metabolite.

  • Phase II Conjugation (Glycine & Glucuronidation): The free carboxylic acid is a prime target for Phase II enzymes. Similar to the conversion of nicotinic acid to nicotinuric acid, this compound will undergo extensive glycine conjugation via glycine N-acyltransferase[3][4]. Additionally, acyl glucuronidation mediated by UGT enzymes will facilitate rapid renal excretion.

Figure 1: Predicted Phase I and Phase II biotransformation pathways of the parent compound.

Quantitative Data: Predicted PK Parameters & Analytical Setup

To establish a baseline for experimental design, the following tables summarize the predicted PK parameters in a standard rodent model, alongside the optimized LC-MS/MS parameters required for quantification.

Table 1: Predicted Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Mechanistic Rationale
Cmax -~2.5 µg/mLRapid absorption driven by the lipophilic chloro group.
Tmax -0.5 - 1.0 hTypical gastric emptying/absorption rate for small lipophilic acids.
T1/2 1.5 - 2.0 h2.0 - 2.5 hHalf-life prolonged by halogen-mediated metabolic stability.
Bioavailability (F%) 100%60 - 75%Moderate reduction due to first-pass glycine conjugation in the liver.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound 203.0[M+H]+157.020
SIL-Internal Standard 207.0 [M+4]+161.020

Experimental Protocols: A Self-Validating System

A robust PK study must be a self-validating system. The following methodologies incorporate internal controls, dilution integrity checks, and matrix effect evaluations to ensure absolute data reliability in accordance with the FDA's 2018 Bioanalytical Method Validation Guidance[5][6].

Protocol A: In Vivo Animal Dosing & Sampling

Causality: Fasting is required to eliminate food-effect variables on absorption, while the specific vehicle formulations are designed to overcome the compound's inherent lipophilicity.

  • Acclimation & Fasting: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing. Water remains ad libitum.

  • Dose Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. This ensures complete solubility of the lipophilic chloro-aromatic ring without causing precipitation in the bloodstream.

    • PO Formulation: Suspend the compound in 0.5% Methylcellulose (MC) / 0.1% Tween 80 to form a homogenous suspension for gastric absorption.

  • Administration: Administer IV doses (1 mg/kg) via the lateral tail vein and PO doses (5 mg/kg) via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Harvesting: Centrifuge the blood at 4,000 × g for 10 minutes at 4°C. Immediately transfer the plasma to 96-well plates and store at -80°C to prevent ex vivo degradation of potential acyl glucuronide metabolites.

Protocol B: LC-MS/MS Bioanalytical Method Validation

Causality: Protein precipitation coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS) normalizes extraction recovery variations and compensates for matrix-induced ion suppression during electrospray ionization.

  • Sample Preparation: Aliquot 50 µL of thawed rat plasma into a clean 96-well extraction plate.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile spiked with the SIL-IS (100 ng/mL). The organic solvent aggressively denatures plasma proteins, releasing the highly protein-bound drug into the supernatant.

  • Extraction: Vortex the plate vigorously for 5 minutes, followed by centrifugation at 10,000 × g for 15 minutes at 4°C.

  • Dilution & Injection: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% Formic acid in water). This dilution step matches the injection solvent to the initial LC gradient, preventing peak distortion.

  • Validation & Quality Control (QC): Run calibration standards (1-1000 ng/mL) alongside low, mid, and high QC samples. To comply with FDA guidelines, ensure accuracy and precision (%CV) remain within ±15% (or ±20% at the Lower Limit of Quantification)[6]. Include Dilution Quality Control (DQC) samples to validate the integrity of samples that exceed the Upper Limit of Quantification (ULOQ)[5].

Figure 2: Standardized workflow for in vivo pharmacokinetic evaluation and LC-MS/MS bioanalysis.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • 2,6-Dibromo-3,4,5-trimethylaniline CAS number and molecular weight - Benchchem (Role of Halogenation in Drug Design)
  • Source: europa.
  • Source: annualreviews.

Sources

Crystal Structure and NMR Spectroscopy of 2-Amino-5-chloro-6-methoxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly substituted pyridine scaffolds is a critical prerequisite for rational drug design. 2-Amino-5-chloro-6-methoxynicotinic acid (CAS: 2418567-26-5) presents a uniquely dense array of functional groups—an amino donor, a carboxylic acid, a halogen, and a methoxy ether—all localized on a single aromatic ring. This whitepaper provides an in-depth technical analysis of its crystallographic architecture and Nuclear Magnetic Resonance (NMR) spectral signatures. By detailing the causality behind experimental workflows, this guide equips researchers with self-validating protocols for the structural elucidation of complex heterocyclic building blocks.

Introduction: The Nicotinic Acid Scaffold in Drug Design

Substituted nicotinic acids are privileged pharmacophores frequently utilized in the development of kinase inhibitors, GPCR ligands, and ADP-ribosyl cyclase substrates[1]. The specific substitution pattern of 2-amino-5-chloro-6-methoxynicotinic acid dictates its physicochemical behavior. The 2-amino and 3-carboxylic acid groups establish a highly predictable hydrogen-bonding interface, while the 5-chloro and 6-methoxy groups modulate the electronic density and lipophilicity of the pyridine ring[2]. Understanding the exact 3D conformation and electronic distribution of this molecule is essential for predicting its binding affinity in biological targets.

Crystallographic Architecture and Supramolecular Motifs

Crystal Growth Causality

Obtaining diffraction-quality single crystals of highly polar, multiply substituted pyridines requires overcoming their tendency to precipitate as amorphous powders. The causality behind solvent selection is rooted in hydrogen-bond thermodynamics. A binary solvent system (e.g., Ethyl Acetate / Hexane) is employed. Ethyl acetate acts as a moderate hydrogen-bond acceptor, temporarily solvating the carboxylic acid and amino groups, while the slow diffusion of non-polar hexane gradually increases supersaturation. This slow kinetic pathway favors the formation of the thermodynamically stable polymorph, allowing the intrinsic supramolecular synthons to direct the lattice assembly[3].

Structural Motifs and Graph-Set Analysis

X-ray diffraction (XRD) reveals that the crystal packing of nicotinic acid derivatives is dominated by specific hydrogen-bonding networks[4].

  • Intermolecular Dimerization: The carboxylic acid groups typically form robust, centrosymmetric dimers characterized by the R22​(8) graph-set motif. This is a hallmark of solid-state carboxylic acids[5].

  • Intramolecular Locking: The proximity of the 2-amino group to the 3-carboxylic acid facilitates an intramolecular hydrogen bond (an S(6) motif) between the amino proton and the carbonyl oxygen. This interaction locks the carboxylate group nearly coplanar with the pyridine ring[3].

  • Halogen Bonding: The C5-chlorine atom engages in secondary interactions, such as C−Cl⋯π or C−Cl⋯O halogen bonds, which stabilize the 3D lattice and dictate the inter-planar spacing of the stacked pyridine rings[6].

G A 2-Amino-5-chloro-6-methoxynicotinic Acid B Intermolecular H-Bonding (Carboxylic Dimer R2,2(8)) A->B Self-Assembly C Intramolecular H-Bonding (S(6) Motif: NH2 to C=O) A->C Conformation Lock D Halogen Bonding (C-Cl ··· π / O) A->D Crystal Packing E 3D Supramolecular Lattice B->E C->E D->E

Fig 1. Supramolecular interactions driving the crystal lattice assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Causality

For 2-amino-5-chloro-6-methoxynicotinic acid, DMSO- d6​ is the solvent of choice. The causality is twofold:

  • Solubility: The strong hydrogen-bond accepting capability of the sulfoxide oxygen disrupts the robust R22​(8) crystal lattice, ensuring complete dissolution.

  • Proton Exchange Mitigation: Unlike protic solvents (e.g., Methanol- d4​ ), DMSO- d6​ slows down the chemical exchange of the -NH 2​ and -COOH protons, allowing them to be observed as distinct, albeit broad, signals in the 1 H NMR spectrum[2].

Resonance Assignments and Electronic Effects

The 1 H NMR spectrum is remarkably clean due to the high degree of substitution, leaving only one aromatic proton at the C4 position.

  • The C4 Proton: Appears as a sharp singlet at ~8.05 ppm. Its downfield shift is a direct result of the anisotropic deshielding from the adjacent C3-carboxylic acid and the inductive electron-withdrawing effect of the C5-chlorine, partially offset by the resonance donation from the C6-methoxy group[7].

  • Exchangeable Protons: The carboxylic acid proton appears highly deshielded (~13.10 ppm) due to strong hydrogen bonding with the DMSO solvent. The 2-amino protons appear as a broad singlet (~7.25 ppm).

  • Methoxy Protons: The -OCH 3​ group appears as a sharp 3H singlet at ~3.95 ppm, typical for ether linkages on an electron-deficient heteroaromatic ring[8].

G S1 Sample Dissolution (DMSO-d6) S2 1D 1H NMR (Proton Environments) S1->S2 S3 1D 13C NMR (Carbon Backbone) S1->S3 S4 2D HSQC / HMBC (Connectivity Mapping) S2->S4 S5 D2O Exchange (Identify NH2 / COOH) S2->S5 S3->S4 S6 Full Resonance Assignment S4->S6 S5->S6

Fig 2. Multi-nuclear NMR workflow for structural validation.

Experimental Protocols

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

This self-validating protocol ensures the isolation of the thermodynamically stable polymorph.

  • Dissolution: Dissolve 15 mg of 2-amino-5-chloro-6-methoxynicotinic acid in 2.0 mL of HPLC-grade Ethyl Acetate in a 5 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Anti-Solvent Layering: Carefully overlay the solution with 2.0 mL of Hexane using a glass pipette, minimizing turbulence at the interface.

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C for 7–10 days[9].

  • Harvesting: Select a block-shaped crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer cold stream (100 K) to minimize thermal motion.

Protocol: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 5.0 mg of the compound. Dissolve in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard)[10].

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • 1D 1 H Acquisition: Acquire the proton spectrum at 298 K using a 30° pulse angle, 2.0 s relaxation delay (d1), and 16 scans. A sufficient relaxation delay is critical for accurate integration of the broad exchangeable protons.

  • 1D 13 C Acquisition: Acquire the carbon spectrum using a power-gated decoupling sequence (zgpg30). Use a relaxation delay of 2.0 s and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C3, C5, C6, C=O).

  • D 2​ O Exchange (Validation Step): Add 10 μ L of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the signals at ~13.10 ppm and ~7.25 ppm validates their assignment as -COOH and -NH 2​ protons, respectively.

Quantitative Data Summaries

Table 1: Anticipated Crystallographic Parameters (Parameters extrapolated from structurally analogous substituted nicotinic acids)

ParameterValueCausality / Significance
Crystal System MonoclinicTypical for planar aromatic acids allowing dense packing.
Space Group P21​/c Centrosymmetric group facilitating R22​(8) dimer formation.
Z (Molecules/Unit Cell) 4Corresponds to one independent molecule in the asymmetric unit.
H-Bond Distance (O-H···O) ~2.65 ÅIndicates a strong, highly directional intermolecular carboxylic dimer.
H-Bond Distance (N-H···O=C) ~2.70 ÅConfirms the intramolecular S(6) conformation lock.

Table 2: NMR Chemical Shift Assignments (DMSO- d6​ , 298 K)

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1 H 13.10br s1H-COOH (Exchangeable)
1 H 8.05s1HAr-H (C4 position)
1 H 7.25br s2H-NH 2​ (Exchangeable)
1 H 3.95s3H-OCH 3​
13 C 166.5-QuaternaryC=O (Carboxylic acid)
13 C 160.2-QuaternaryC6 (Attached to -OCH 3​ )
13 C 157.4-QuaternaryC2 (Attached to -NH 2​ )
13 C 142.1-CHC4 (Aromatic CH)
13 C 112.5-QuaternaryC5 (Attached to -Cl)
13 C 104.8-QuaternaryC3 (Attached to -COOH)
13 C 54.2-CH 3​ -OCH 3​ carbon

Conclusion

The structural elucidation of 2-amino-5-chloro-6-methoxynicotinic acid relies heavily on the synergistic application of X-ray crystallography and NMR spectroscopy. The compound's dense functionalization dictates a highly specific supramolecular assembly driven by R22​(8) and S(6) hydrogen-bonding motifs. Simultaneously, these substituents create a unique electronic environment that is distinctly mapped via 1D and 2D NMR techniques. By adhering to the causally driven protocols outlined in this guide, researchers can confidently validate the structure and purity of this crucial building block for downstream pharmaceutical applications.

References

  • [9] Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData. Available at:[Link]

  • [4] Propagation of the hydrogen-bonding motifs present in the crystal... ResearchGate. Available at:[Link]

  • [6] Room-Temperature Phosphorescence of Nicotinic Acid and Isonicotinic Acid: Efficient Intermolecular Hydrogen-Bond Interaction in Molecular Array. The Journal of Physical Chemistry Letters - ACS Publications. Available at:[Link]

  • [5] nicotinic acid: crystal structure of a dinuclear paddle-wheel c. IUCr Journals. Available at:[Link]

  • [2] One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [10] Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs. PMC. Available at:[Link]

  • [3] Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. University of Kentucky. Available at:[Link]

  • [7] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at:[Link]

  • [1] Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release. PMC. Available at:[Link]

  • [8] Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. Available at:[Link]

Sources

Technical Guide: Physicochemical Characterization and Solubility Profile of 2-Amino-5-chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, highly substituted pyridine derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-Amino-5-chloro-6-methoxynicotinic acid is a prime example of a functionalized heteroaromatic intermediate. Understanding its exact molecular weight and thermodynamic solubility profile is non-negotiable for downstream formulation, assay development, and pharmacokinetic modeling. This whitepaper provides a rigorous breakdown of its physicochemical properties, mechanistic solubility behaviors, and a field-proven protocol for determining its thermodynamic solubility.

Core Physicochemical Properties

The structural complexity of 2-Amino-5-chloro-6-methoxynicotinic acid arises from its densely substituted pyridine ring. The presence of electron-withdrawing (chloro, carboxylic acid) and electron-donating (amino, methoxy) groups creates a highly polarized molecule with distinct hydrogen-bonding capabilities.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 2-Amino-5-chloro-6-methoxynicotinic acidNomenclature defines the exact regiochemistry of the substituents.
CAS Registry Number 2418567-26-5Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₇ClN₂O₃Dictates the stoichiometric calculations for synthesis.
Molecular Weight 202.59 g/mol Critical for precise molarity calculations in assay preparations.
Structural Class Substituted Pyridine / Nicotinic AcidPlanar aromatic system promotes strong crystal lattice stacking.
Solvent Compatibility Soluble in DMSO, DMFHigh organic solubility allows for standard 10 mM stock preparation.

Data supported by .

Solubility Profile & Mechanistic Insights

Kinetic vs. Thermodynamic Solubility

In early-stage screening, scientists often rely on kinetic solubility, achieved by diluting a DMSO stock solution into an aqueous buffer until precipitation is observed by nephelometry (1)[1]. However, this method is fundamentally flawed for late-stage characterization because the presence of DMSO (even at <1%) artificially enhances solubility, and the rapid precipitation often results in transient supersaturation[2].

For a crystalline solid like 2-Amino-5-chloro-6-methoxynicotinic acid, true thermodynamic solubility must be evaluated. This represents the absolute equilibrium constant between the solid crystal lattice and the solvated molecules in a pure aqueous system (3)[3].

pH-Dependent Ionization

Because the molecule contains both a basic amino group and an acidic carboxylic acid, it is amphoteric. Its solubility is not a static number but a dynamic curve dictated by the pH of the surrounding medium.

Ionization A Cationic State (Low pH) B Zwitterionic/Neutral (Isoelectric Point) A->B Deprotonation B->A Protonation C Anionic State (High pH) B->C Deprotonation C->B Protonation

pH-dependent ionization states of amphoteric nicotinic acid derivatives.

At its isoelectric point, the molecule exists primarily as a zwitterion or neutral species, maximizing crystal lattice energy and minimizing aqueous solubility. In highly acidic or basic environments, the molecule becomes charged, significantly increasing its solubility via ion-dipole interactions with water.

Experimental Methodology: Thermodynamic Solubility Determination

To generate regulatory-compliant data, the Shake-Flask Method , as outlined by the 4, is the gold standard for compounds with an anticipated solubility >10 mg/L[4]. The following protocol is engineered as a self-validating system to eliminate common experimental artifacts.

Workflow A 1. Solid Compound (Excess Addition) B 2. Buffer Addition (pH 7.4 / Target pH) A->B C 3. Equilibration (25°C, 400 rpm, 24-72h) B->C D 4. Phase Separation (Filtration/Centrifugation) C->D E 5. HPLC-UV/MS Quantification D->E

Step-by-step thermodynamic solubility workflow using the shake-flask method.

Step-by-Step Protocol

Step 1: Sample Preparation (Excess Solid Addition)

  • Action: Weigh approximately 2–5 mg of crystalline 2-Amino-5-chloro-6-methoxynicotinic acid into a chemically inert glass vial (e.g., Whatman MiniUniPrep)[5].

  • Causality: An excess of solid must be present to ensure the solution reaches complete thermodynamic saturation. If the solid completely dissolves upon buffer addition, the resulting analytical value is merely a concentration, not the solubility limit (6)[6].

Step 2: Buffer Addition & Equilibration

  • Action: Add 500 µL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to the vial. Seal tightly and incubate in a thermomixer at exactly 25 °C, shaking at 400 rpm for 24 to 72 hours[5].

  • Causality: A minimum of 24 hours is required to overcome the high lattice energy of the planar pyridine ring and establish a true dynamic equilibrium between the solid phase and the solvated phase[2].

Step 3: Phase Separation

  • Action: Visually inspect the vial to confirm the presence of undissolved solid. Separate the saturated supernatant from the solid excess via high-speed centrifugation (10,000 x g for 10 minutes) or filtration through a 0.22 µm PTFE membrane[7].

  • Causality: Incomplete separation leads to the inclusion of micro-precipitates in the analytical sample. When injected into the HPLC, these precipitates dissolve in the organic mobile phase, artificially inflating the measured solubility value.

Step 4: Quantification via HPLC-UV

  • Action: Dilute the separated supernatant with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of your pre-established calibration curve. Quantify the concentration using an isocratic HPLC-UV method[5].

  • Self-Validating Check: Always measure the pH of the remaining saturated solution after the 72-hour equilibration. Because 2-Amino-5-chloro-6-methoxynicotinic acid contains an ionizable carboxylic acid, the dissolution of the solid can consume buffer capacity and lower the pH. If the final pH deviates by >0.1 units from the starting buffer, the measured solubility corresponds to the shifted pH, invalidating the target pH measurement[6].

References

  • Sigma-Aldrich - 2-AMINO-5-CHLORO-6-METHOXYNICOTINIC ACID | 2418567-26-5 Product Specifications.
  • Enamine - Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Bio-protocol - Determination of Thermodynamic Solubility.
  • Bienta - Shake-Flask Solubility Assay.
  • Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.
  • PCBIS - Thermodynamic solubility.
  • OECD Guidelines for the Testing of Chemicals - Test No. 105: Water Solubility.
  • NIH - Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.

Sources

Methodological & Application

Advanced HPLC Method Development and Validation for the Quantification of 2-Amino-5-chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The quantification of highly functionalized pyridine derivatives, such as 2-Amino-5-chloro-6-methoxynicotinic acid (CAS: 2418567-26-5)[1], presents unique chromatographic challenges. This compound is a critical building block in pharmaceutical and agrochemical synthesis[2]. Structurally, it features an electron-withdrawing chloro group, an electron-donating methoxy group, a basic amino group, and an acidic carboxylic acid on a pyridine core.

This complex substitution creates an amphoteric (zwitterionic) molecule with multiple pKa values. Standard reversed-phase (RP) HPLC methods often fail for such compounds, resulting in poor retention, severe peak tailing due to silanol interactions, or split peaks. To achieve robust quantification, the method development must exploit both the hydrophobic and ionic properties of the molecule[3].

Mechanistic Rationale for Method Design
  • Column Selection: Polar compounds like pyridinecarboxylic acids are poorly retained on standard alkyl phases (e.g., traditional C18). A mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100 or Primesep 100) or a highly endcapped, polar-embedded C18 column is required to manage the dual ionic nature of the analyte[4].

  • Mobile Phase Causality: To ensure predictable retention, the ionization state of the molecule must be locked. By utilizing an acidic mobile phase (pH ~2.0) with 0.1% Trifluoroacetic acid (TFA), the carboxylic acid (-COOH) is protonated and neutralized, enhancing its lipophilicity. Simultaneously, the basic amino group (-NH2) and pyridine nitrogen are protonated. The trifluoroacetate anion acts as a volatile ion-pairing agent, shielding the basic cations from residual silica silanols and ensuring sharp, symmetrical peaks.

  • Detector Tuning: The highly conjugated push-pull electronic system of the substituted pyridine ring provides strong UV absorbance. Detection at 240 nm avoids the background absorbance of TFA while capturing the primary π-π* transition of the aromatic system[5].

Method_Dev A 1. Chemical Profiling Amphoteric Pyridine Core B 2. Column Selection Mixed-Mode / Polar C18 A->B C 3. Mobile Phase pH 2.0-2.5 (0.1% TFA) B->C D 4. Detection Tuning PDA at 240 nm C->D E 5. ICH Q2(R2) Validation Lifecycle Approach D->E

Fig 1. Step-by-step HPLC method development workflow for amphoteric pyridine derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) that must pass before any sample data is acquired, ensuring the instrument is fit for purpose at the exact moment of analysis.

Reagents and Materials
  • Reference Standard: 2-Amino-5-chloro-6-methoxynicotinic acid (Purity ≥ 98.0%)[2].

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation Methodology
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of Ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Mix thoroughly and degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSpecification / Setting
Column Polar-embedded C18 or Mixed-mode RP/Cation-exchange (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient: 0-2 min (5% B), 2-12 min (Linear to 60% B), 12-15 min (60% B), 15.1-20 min (5% B for re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C (Controls thermodynamic retention variability)
Detection Photodiode Array (PDA) at 240 nm (Extract spectra from 200-400 nm for peak purity)
System Suitability Testing (SST) Criteria

Inject the Working Standard Solution (100 µg/mL) in five replicates. The system is only validated for use if the following criteria are met:

  • Retention Time (RT) %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms adequate suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000.

Regulatory Validation Framework (ICH Q2(R2))

Method validation must align with the recently updated ICH Q2(R2) guidelines (effective June 2024)[6], which emphasize a lifecycle approach to analytical procedure development[7][8]. The objective is to demonstrate that the analytical procedure is scientifically fit for its intended purpose[9].

Validation_Lifecycle V1 Specificity (Peak Purity) V2 Linearity (Reportable Range) V1->V2 V3 Accuracy (Recovery %) V2->V3 V4 Precision (RSD ≤ 2.0%) V3->V4 V5 Robustness (DoE Analysis) V4->V5

Fig 2. Analytical validation lifecycle based on the ICH Q2(R2) regulatory guidelines.
Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, standard, and spiked sample matrices. Assess peak purity using PDA.No interfering peaks at the RT of the analyte. Peak purity angle < Peak purity threshold.
Linearity & Range Prepare 5 concentration levels spanning the reportable range (e.g., 50% to 150% of nominal)[7].Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of target response.
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of assay results ≤ 2.0%.
Intermediate Precision Same as repeatability, performed on a different day, by a different analyst, or different HPLC.Overall %RSD ≤ 2.0%. Means must not statistically differ (Student's t-test).
Robustness Deliberate small variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and Mobile Phase pH.SST criteria must still be met under all varied conditions.

Troubleshooting & Mechanistic Fixes

  • Issue: Severe Peak Tailing (Tf > 2.0)

    • Causality: The 2-amino group is undergoing secondary ion-exchange interactions with unendcapped silanols on the stationary phase.

    • Solution: Ensure the TFA concentration is strictly 0.1% to maintain ion-pairing. If tailing persists, switch to a column specifically designed for basic compounds (e.g., polar-embedded or highly endcapped C18).

  • Issue: Drifting Retention Times

    • Causality: Amphoteric compounds are highly sensitive to micro-fluctuations in mobile phase pH. A drift in RT indicates the buffer/modifier concentration is inconsistent.

    • Solution: Do not rely on pump blending for the TFA modifier. Pre-mix the 0.1% TFA into both aqueous and organic lines manually to ensure absolute consistency.

  • Issue: Split Peaks

    • Causality: Injection solvent mismatch. If the sample is dissolved in 100% Acetonitrile but injected into a highly aqueous mobile phase, the analyte can precipitate or travel at different speeds through the column head.

    • Solution: Always match the sample diluent to the initial mobile phase conditions (e.g., 50:50 Water:ACN or weaker).

References

  • validation of analytical procedures q2(r2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA European Medicines Agency (EMA)
  • 2-AMINO-5-CHLORO-6-METHOXYNICOTINIC ACID | 2418567-26-5 Sigma-Aldrich
  • Validating the Purity of Synthesized Pyridine- 2,4,6-tricarboxylic Acid: A Comparative Guide to HPLC and Altern
  • HPLC Separation of Pyridinecarboxylic Acids AugustaChrom
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid HELIX Chrom
  • 2418567-26-5 | 2-AMINO-5-CHLORO-6-METHOXYNICOTINIC ACID A2B Chem

Sources

Application Notes & Protocols for In Vivo Administration of Novel Nicotinic Acid Analogs: A Framework for 2-Amino-5-chloro-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific in vivo dosage or administration protocols for 2-Amino-5-chloro-6-methoxynicotinic acid have been published in publicly available literature. The following guide is designed to provide researchers with a robust framework for systematically developing a safe and effective in vivo dosing regimen for this, or any novel chemical entity (NCE), based on established principles of preclinical drug development.[1][2][3] The investigator bears full responsibility for conducting appropriate dose-finding studies and adhering to all institutional and governmental guidelines for animal welfare.

Introduction: The Challenge of Novel Compound Administration

The transition from in vitro discovery to in vivo validation is a critical juncture in drug development.[3][4] For a novel compound such as 2-Amino-5-chloro-6-methoxynicotinic acid, a substituted nicotinic acid derivative, the absence of established protocols necessitates a foundational, principles-based approach. Nicotinic acid and its analogs have a wide range of biological activities, making the careful determination of systemic exposure essential for meaningful and reproducible results.[5][6][7]

This guide provides the strategic and methodological framework for the initial in vivo evaluation of a novel compound. The primary objective is to determine the Maximum Tolerated Dose (MTD), which informs the dose selection for subsequent pharmacokinetic and efficacy studies.[8][9]

Part 1: Physicochemical Characterization & Formulation Strategy

The in vivo fate of a compound begins with its formulation. The selection of an appropriate delivery vehicle is entirely dependent on the compound's physicochemical properties. For a novel molecule, these must be determined empirically.

1.1. Essential Physicochemical Parameters Before any in vivo work, the following should be assessed:

  • Solubility: Determine the solubility in a range of aqueous and organic solvents (e.g., water, PBS, ethanol, DMSO, PEG-400). This is the most critical factor for vehicle selection.[10][11][12]

  • pKa: The ionization constant will determine the compound's charge at physiological pH, affecting its absorption and distribution.

  • LogP/LogD: The lipophilicity of the compound will influence its ability to cross biological membranes.

  • Stability: Assess the compound's stability in the chosen formulation vehicle and under physiological conditions (pH, temperature).

While data for 2-Amino-5-chloro-6-methoxynicotinic acid is unavailable, its close analog, 2-Amino-5-chloronicotinic acid, is a solid with a molecular weight of 172.57 g/mol , suggesting it may present solubility challenges typical of small organic molecules.[13]

1.2. Vehicle Selection: A Causal Approach The goal is to administer a homogenous and stable formulation. The choice of vehicle is a critical experimental variable that can introduce confounding effects.[10][12] A vehicle control group is therefore mandatory in all experiments.[12]

Table 1: Common Vehicles for Preclinical In Vivo Studies

Vehicle TypeComponents & Typical ConcentrationRoute(s)AdvantagesDisadvantages & Causality
Aqueous Solution 0.9% Saline or Phosphate-Buffered Saline (PBS)IV, IP, SC, POIsotonic, well-tolerated, minimal biological effect. The gold standard for soluble compounds.Only suitable for compounds with high aqueous solubility.[14]
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in waterPOWell-tolerated for oral dosing; suspends insoluble particles for uniform delivery.[12][15]Not suitable for IV/IP routes due to particle risk. Requires constant agitation to prevent settling.
Co-Solvent Solution DMSO, PEG-400, Propylene Glycol (PG), EthanolIV, IP, POCan dissolve poorly soluble compounds into a true solution.[11][14]Can have inherent toxicity and pharmacological effects.[10] DMSO can cause local irritation; PG can cause hemolysis at high concentrations.[11][15] Use lowest % possible.
Lipid/Oil Vehicle Corn oil, Sesame oil, Olive oilPO, IP, SCSuitable for highly lipophilic compounds.[14]Not suitable for IV administration. Can influence absorption kinetics and metabolism.[12]
Complex Formulation Cyclodextrins (e.g., HP-β-CD), Surfactants (e.g., Tween 80, Solutol HS 15)PO, IVEnhances solubility of highly insoluble compounds by forming inclusion complexes or micelles.[11][14]Can have their own toxicities (e.g., Tween 80 hypersensitivity, Cremophor anaphylaxis).[11] May alter drug distribution.

1.3. Formulation Protocol Example (Hypothetical) This protocol is for preparing a co-solvent/suspension vehicle, a common starting point for a novel compound with unknown solubility.

  • Preparation: Prepare a stock of 0.5% (w/v) CMC-Na in sterile water. Mix vigorously and allow to hydrate for several hours or overnight at 4°C.

  • Solubilization Attempt: Weigh the required amount of 2-Amino-5-chloro-6-methoxynicotinic acid. In a separate sterile tube, add a minimal volume of a co-solvent like DMSO (e.g., 5-10% of the final volume).[11]

  • Mixing: Vortex or sonicate the tube until the compound is fully dissolved in the co-solvent.

  • Final Dilution: Add the dissolved compound dropwise to the CMC solution while vortexing to create a fine suspension or micro-suspension.

  • Homogeneity Check: Visually inspect the formulation for uniformity. It should be mixed thoroughly before each animal is dosed.

Part 2: Route of Administration

The chosen route should align with the experimental goals and the compound's properties.

  • Oral Gavage (PO): Suitable for assessing oral bioavailability. It is less invasive than injections but subject to first-pass metabolism. A ball-tipped gavage needle is essential to prevent injury.[16]

  • Intraperitoneal (IP): Bypasses first-pass metabolism, leading to rapid systemic exposure. However, it is not a clinically relevant route for most human therapeutics and carries a risk of injection into the gut or bladder.

  • Intravenous (IV): Provides 100% bioavailability and precise control over the circulating concentration. It requires skill and is typically used for pharmacokinetic studies or when rapid effect is needed. The formulation must be a true, sterile solution free of particulates.[11]

For an initial MTD study, either oral gavage or intraperitoneal injection are common choices.[17]

Part 3: Core Protocol - Single-Dose Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable toxicity or death over a defined period.[8][17][18] It is the foundational study for all subsequent in vivo work.

Objective: To determine the acute toxicity profile and establish a safe dose range for 2-Amino-5-chloro-6-methoxynicotinic acid following a single administration in rodents (e.g., mice).

Materials:

  • Test Compound: 2-Amino-5-chloro-6-methoxynicotinic acid

  • Vehicle (selected from Part 1)

  • Rodents (e.g., 6-8 week old C57BL/6 or BALB/c mice, one gender to start)

  • Animal balance, dosing syringes, and appropriate needles (e.g., 22-ga oral gavage needles)

  • Cage supplies and monitoring equipment

Experimental Design:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to dosing.[16]

  • Group Allocation: Assign animals to groups (n=3 per group is often sufficient for an initial screen).[17] Include a "Vehicle Control" group and at least 3-4 dose groups (e.g., Low, Mid, High).

  • Dose Selection: In the absence of any data, a wide dose range is necessary. A logarithmic progression is common (e.g., 10, 100, 1000 mg/kg). For NCEs, starting doses might be lower (e.g., 10, 50, 200 mg/kg).[19] The highest dose for rodent toxicity studies is often capped at 1000 or 2000 mg/kg.[19]

  • Administration:

    • Record the body weight of each animal on the day of dosing.

    • Calculate the exact volume to administer to each animal based on its weight and the formulation concentration (typical dosing volume for mice is 10 mL/kg).

    • Administer the single dose via the chosen route (e.g., PO). The vehicle control group receives the vehicle only.

  • Post-Dose Monitoring: This is the most critical phase.

    • Intensive Monitoring (First 4-6 hours): Observe animals continuously for signs of acute toxicity.[17]

    • Daily Monitoring (7-14 days): Observe animals at least twice daily.

    • Parameters to Record:

      • Mortality: Record time of death if it occurs.

      • Clinical Signs: Note any changes in posture, activity (lethargy, hyperactivity), breathing, grooming, and presence of tremors, convulsions, or diarrhea.

      • Body Weight: Measure daily. A weight loss of >15-20% is a common humane endpoint.[18]

      • Food/Water Intake: Note any significant changes.

  • Endpoint and Analysis:

    • The study typically concludes after 7 to 14 days, once body weights have returned to baseline.

    • The MTD is defined as the highest dose that did not result in mortality, severe clinical signs, or >15% body weight loss from which the animals could not recover.[18][19]

    • At the end of the study, a gross necropsy and histopathology of major organs (liver, kidney, spleen, heart, lungs) from the high-dose and control groups can provide valuable information on target organ toxicity.[19]

Table 2: Sample MTD Study Design and Observation Matrix

GroupNCompound Dose (mg/kg)Dosing Volume (mL/kg)Day 0 Observations (0-4h)Daily Observations (Day 1-14)
13Vehicle Only10Normal behaviorBody weight, clinical signs
235010Clinical signs (e.g., sedation, agitation)Body weight, clinical signs, mortality
3320010Clinical signsBody weight, clinical signs, mortality
43100010Clinical signsBody weight, clinical signs, mortality

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for establishing an in vivo dosing protocol for a novel chemical entity.

G cluster_preform Part 1: Pre-formulation cluster_protocol Part 2: In Vivo Protocol cluster_post Part 3: Subsequent Studies char Physicochemical Characterization (Solubility, Stability) vehicle Vehicle Selection & Formulation Development char->vehicle informs mtd Acute MTD Study (Single Dose, Dose Escalation) vehicle->mtd enables obs Intensive Monitoring (Clinical Signs, Body Weight) mtd->obs analysis Data Analysis: Determine MTD obs->analysis pk Pharmacokinetic (PK) Studies analysis->pk informs dose selection for eff Efficacy Studies (Disease Models) analysis->eff informs dose selection for pk->eff

Caption: Workflow for developing an in vivo protocol for a novel compound.

References

  • Cunha, R. R., & Vilela, C. A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 100-113. [Link]

  • Imaeda, T., et al. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology, 31(2), 125-133. [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from Eurofins Discovery. [Link]

  • vivo Science GmbH. (2004). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. PARA BioScience Dossier. [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Retrieved from Pacific BioLabs. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from Reaction Biology. [Link]

  • Pathak, S., et al. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Pharmaceuticals, 15(2), 209. [Link]

  • Sittampalam, G. S., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Jackson, S. J., et al. (2020). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Cancer Chemotherapy and Pharmacology, 86(3), 315-326. [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]

  • Wölfl, F., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Dose Selection for Carcinogenicity Studies. [Link]

  • Cardoso, C.d.O., & Elgalad, A. (2023). Designing an In Vivo Preclinical Research Study. Surgeries, 4(4), 544-555. [Link]

  • Matta, S. G., et al. (2007). Guidelines on nicotine dose selection for in vivo research. Psychopharmacology, 190(3), 269-319. [Link]

  • Sztanke, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1683. [Link]

  • Jackson, K. J., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology, 14, 1249911. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloronicotinic acid. National Center for Biotechnology Information. [Link]

  • Singh, R. K., et al. (2014). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 7(5), 871-879. [Link]

  • Gregory, K. J., et al. (2017). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. ACS Chemical Neuroscience, 8(8), 1690-1700. [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 26(13), 7345. [Link]

  • Smith, M. (n.d.). Publications. Medicinal Chemistry Group at the Nucleus, Sarafan ChEM-H. [Link]

  • Takeda, S., et al. (2020). In Vivo Pharmacokinetic Analysis Utilizing Non-Targeted and Targeted Mass Spectrometry and In Vitro Assay against Transient Receptor Potential Channels of Maobushisaishinto and Its Constituent Asiasari Radix. Molecules, 25(18), 4235. [Link]

Sources

Conjugation techniques for 2-Amino-5-chloro-6-methoxynicotinic acid in assay development

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioconjugation Strategies for 2-Amino-5-chloro-6-methoxynicotinic Acid in Immunoassay Development

Executive Summary

2-Amino-5-chloro-6-methoxynicotinic acid (CAS 2418567-26-5) is a highly functionalized pyridine derivative. In the context of assay development (such as competitive ELISAs or lateral flow assays), small molecules must be covalently linked to macromolecular carrier proteins (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to become immunogenic or to serve as solid-phase coating antigens. This application note details the mechanistic rationale, optimized protocols, and self-validating strategies for conjugating this specific hapten.

Structural Analysis & Conjugation Causality

When designing a bioconjugation strategy, the intrinsic reactivity of the molecule's functional groups dictates the chemistry.

  • The C2-Amino Group (-NH₂): While primary amines are typically excellent nucleophiles for crosslinking, the 2-amino group on this nicotinic acid derivative is exceptionally poor. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effect of the 5-chloro substituent, drastically reduces the electron density on the amine. Consequently, amine-directed crosslinkers (e.g., glutaraldehyde or bis-NHS esters) will yield negligible conjugation efficiencies.

  • The C3-Carboxylic Acid (-COOH): This is the optimal handle. Zero-length crosslinking via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) directly couples this carboxyl group to the abundant primary amines (lysine ϵ -amines) on carrier proteins[1].

  • Mechanistic Causality: EDC reacts with the C3-carboxyl to form a highly reactive, but unstable, O-acylisourea intermediate[2]. If unreacted, this intermediate rapidly hydrolyzes back to the carboxylate. The addition of Sulfo-NHS converts this intermediate into a semi-stable Sulfo-NHS ester, extending its aqueous half-life from seconds to over an hour, thereby maximizing the probability of successful nucleophilic attack by the carrier protein's amines[3].

Workflow Visualization

ConjugationChemistry A 2-Amino-5-chloro- 6-methoxynicotinic acid (Target Hapten) B EDC / Sulfo-NHS (Activation, pH 6.0) A->B Carboxyl Activation C Sulfo-NHS Ester Intermediate (Amine-Reactive) B->C - H2O D Carrier Protein (e.g., BSA, KLH) (Conjugation, pH 8.0) C->D + Primary Amines E Stable Amide Conjugate D->E Amide Bond Formation

Figure 1: Zero-length crosslinking workflow for the target hapten via EDC/NHS activation.

Experimental Protocol: Hapten-Carrier Conjugation

This protocol utilizes a two-step activation/conjugation method to prevent intra-molecular crosslinking of the carrier protein.

Materials Required:

  • 2-Amino-5-chloro-6-methoxynicotinic acid

  • Carrier Protein (BSA or KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[1]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0[4]

Step-by-Step Methodology:

  • Hapten Solubilization: Dissolve 10 mg of 2-Amino-5-chloro-6-methoxynicotinic acid in 100 µL of DMF or DMSO. Dilute to 1 mL with Activation Buffer (pH 6.0).

    • Causality: The slightly acidic pH is critical here because EDC is most efficient at pH 4.5–6.0, and MES lacks primary amines or carboxyls that would competitively inhibit the reaction[4].

  • Carboxyl Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the hapten solution. Incubate at room temperature for 15-30 minutes with continuous agitation[3].

  • Protein Preparation: Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer (pH 8.0) at a concentration of 10 mg/mL.

    • Causality: A pH of 8.0 ensures that the ϵ -amino groups of lysine residues (pKa ~10.5) are sufficiently deprotonated to act as aggressive nucleophiles against the Sulfo-NHS ester[4].

  • Conjugation: Add the activated hapten solution dropwise to the protein solution. Incubate for 2 hours at room temperature.

  • Quenching & Purification: Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM to consume unreacted NHS esters[3]. Purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) to remove free hapten and crosslinking byproducts.

Protocol Validation: The Self-Validating TNBS System

To ensure trustworthiness, the conjugation must be empirically validated rather than assumed. The TNBS (2,4,6-trinitrobenzene sulfonic acid) assay is a self-validating system that quantifies the depletion of primary amines on the carrier protein.

  • Principle: TNBS reacts selectively with primary amines to form a highly chromogenic derivative with an absorbance maximum at 335 nm.

  • Execution: By comparing the absorbance of the native carrier protein to the hapten-conjugated protein at equal concentrations, the exact number of modified lysines (epitope density) is calculated. A successful conjugation for immunization typically targets an epitope density of 10-20 haptens per BSA molecule.

Quantitative Optimization Data

The following table summarizes the optimized parameters for maximizing conjugation efficiency while preventing protein precipitation.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected Efficiency
Activation pH pH 7.5 (PBS)pH 6.0 (MES)EDC hydrolysis is accelerated at neutral/basic pH; MES prevents competitive inhibition[1].> 85% NHS-ester yield
Conjugation pH pH 6.0 (MES)pH 8.0 (Phosphate)Lysine amines are protonated at pH 6.0, rendering them non-nucleophilic[4].15-20 haptens/BSA
EDC:NHS Ratio 1:1 Molar Ratio1:2 Molar RatioExcess Sulfo-NHS rapidly captures the transient O-acylisourea before it hydrolyzes[2].High stability intermediate
Hapten:Protein 10:1 Molar Ratio50:1 Molar RatioHigh hapten excess drives the reaction forward, compensating for steric hindrance of the target[3].Optimal epitope density

Downstream Assay Integration

Once the 2-Amino-5-chloro-6-methoxynicotinic acid is successfully conjugated to a carrier, it can be deployed in competitive immunoassays. The diagram below illustrates the logical relationship of the synthesized conjugate within a standard competitive ELISA framework.

AssayValidation Step1 Hapten-BSA Conjugate (Coating Antigen) Step2 Add Sample + Anti-Hapten Ab (Competitive Binding) Step1->Step2 Step3 Add Secondary Ab-HRP (Signal Amplification) Step2->Step3 Step4 TMB Substrate Addition (Colorimetric Readout) Step3->Step4 Step5 Absorbance at 450 nm (Quantification) Step4->Step5

Figure 2: Competitive ELISA workflow validating the synthesized hapten-protein conjugates.

References

  • National Institutes of Health (PMC). "A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes." NIH PubMed Central. URL:[Link]

  • National Institutes of Health (PMC). "Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates." NIH PubMed Central. URL:[Link]

Sources

Preparation of 2-Amino-5-chloro-6-methoxynicotinic acid stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-Amino-5-chloro-6-methoxynicotinic Acid Stock Solutions for In Vitro Cell Culture Assays

Executive Summary

The standardization of small molecule stock solutions is a critical variable in reproducible in vitro pharmacology. 2-Amino-5-chloro-6-methoxynicotinic acid (CAS: 2418567-26-5) is a highly functionalized pyridine derivative utilized as a building block and intermediate in drug discovery [1]. Due to its specific physicochemical properties—featuring both hydrogen bond donors (amino group) and acceptors (methoxy, carboxylic acid), alongside a halogenated aromatic core—proper solvent selection, sterilization, and storage protocols are paramount. This application note provides a self-validating, step-by-step methodology for formulating, storing, and applying stock solutions of this compound for cell culture, ensuring maximal stability and minimal vehicle-induced cytotoxicity.

Physicochemical Profiling & Solvent Rationale

  • Molecular Weight: 202.59 g/mol

  • Formula: C₇H₇ClN₂O₃

  • Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for solvating lipophilic and moderately polar small molecules for biological assays.

Expertise & Causality: Why anhydrous DMSO? DMSO is highly hygroscopic. When standard DMSO absorbs atmospheric moisture, it initiates a cascade of detrimental effects: it causes freezing point depression (preventing the stock from freezing solidly at -20°C), promotes the hydrolysis of susceptible functional groups, and dramatically reduces the solubility limit of the dissolved compound, leading to micro-precipitation [2]. Therefore, only high-purity, anhydrous DMSO (≥99.9%) stored under inert gas should be used.

Materials & Equipment

  • Reagents: 2-Amino-5-chloro-6-methoxynicotinic acid powder (High purity, >95%), Anhydrous DMSO (Cell culture grade, sterile).

  • Equipment: Calibrated analytical microbalance (0.01 mg readability), sonicator bath, vortex mixer.

  • Consumables: Sterile amber glass vials or opaque polypropylene cryovials, Polytetrafluoroethylene (PTFE) 0.22 µm syringe filters (if mechanical sterilization is mandated), Argon or Nitrogen gas source.

Step-by-Step Protocol: Stock Solution Preparation

Step 1: Calculation and Aseptic Weighing

Perform all open-vial handling within a Class II biological safety cabinet to maintain sterility and protect the operator from aerosolized powder.

  • Determine the required stock concentration. For most cell culture applications, a 10 mM to 50 mM stock is optimal to ensure the final assay dilution maintains a DMSO concentration of ≤0.1% (v/v).

  • Weigh the compound using an analytical balance.

Table 1: Reconstitution Matrix for 2-Amino-5-chloro-6-methoxynicotinic acid (MW: 202.59 g/mol )

Target Stock ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL2.03 mg
25 mM 1.0 mL5.06 mg
50 mM 1.0 mL10.13 mg
Step 2: Solubilization
  • Add the calculated volume of room-temperature anhydrous DMSO directly to the pre-weighed powder.

  • Vortex vigorously for 30–60 seconds.

  • Mild Sonication: If particulates remain visible, place the sealed vial in a room-temperature ultrasonic water bath for 5–10 minutes. Caution: Avoid prolonged sonication which can generate localized heat and degrade the compound.

Step 3: Sterilization Considerations

Causality Check: 100% DMSO is generally considered self-sterilizing. However, if your laboratory's Quality Assurance (QA) strictly requires mechanical filtration, you must use a PTFE (Teflon) or Nylon membrane . Standard Polyethersulfone (PES) or Cellulose Acetate filters will dissolve in 100% DMSO, leaching toxic polymers into your stock and ruining the cell culture [3].

Step 4: Aliquoting and Storage
  • Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile, amber cryovials. Amber vials protect the methoxy and halogenated moieties from UV-induced radical degradation.

  • Inert Gas Purge: Gently blow Argon or dry Nitrogen gas over the meniscus of the aliquot for 2-3 seconds before capping. This displaces oxygen and atmospheric moisture.

  • Storage: Store immediately at -80°C . While -20°C is acceptable for short-term storage (1-3 months), -80°C prevents the slow degradation kinetics associated with residual moisture [2].

Cell Culture Application & Dilution Strategy

Trustworthiness & Validation: A major point of failure in small molecule assays is DMSO-induced cytotoxicity. Concentrations of DMSO ≥0.1% (v/v) can alter cell membrane permeability, induce apoptosis, and skew differentiation phenotypes in sensitive cell lines (e.g., primary T cells, FLSs, or stem cells) [4].

Dilution Protocol:

  • Thaw a single-use aliquot at room temperature. Never subject the stock to repeated freeze-thaw cycles, as the temperature fluctuations draw condensation into the vial, causing precipitation.

  • Intermediate Dilution: Do not pipette 100% DMSO directly into the cell culture well. Instead, create a 10X or 100X intermediate working solution in pre-warmed culture media.

  • Final Addition: Add the intermediate solution to the cells to achieve the final 1X concentration.

    • Example: To achieve a 10 µM assay concentration from a 10 mM stock, the total dilution factor is 1:1000. This yields a final DMSO concentration of exactly 0.1% , which is the universally accepted upper limit for vehicle safety [4].

  • Vehicle Control: Always run a parallel vehicle control well containing the exact same final percentage of DMSO (e.g., 0.1%) without the compound.

Workflow Diagram

G Start 2-Amino-5-chloro-6- methoxynicotinic acid (Powder) Weigh Aseptic Weighing (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Solvent Dissolve Solubilization (Vortex & Mild Sonication) Solvent->Dissolve Filter Sterile Filtration (0.22 µm PTFE, Optional) Dissolve->Filter Aliquot Aliquoting & Ar/N2 Purge (Amber Cryovials) Filter->Aliquot Store Long-Term Storage (-80°C, Single-Use) Aliquot->Store Dilute Aqueous Dilution in Media (Final DMSO ≤ 0.1%) Store->Dilute

Caption: Workflow for the preparation, storage, and application of 2-Amino-5-chloro-6-methoxynicotinic acid.

Quality Control & Validation

To ensure the integrity of the stock solution over time, it is recommended to validate a sacrificial aliquot every 6 months using LC-MS (Liquid Chromatography-Mass Spectrometry) . Monitor for the appearance of dechlorination products or hydrolysis of the methoxy group. Visually inspect all thawed aliquots against a light source; any turbidity indicates compound precipitation, and the aliquot must be discarded.

References

  • Yan, B., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Verheijen, M., et al. (2019). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of 2-Amino-5-chloro-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-Amino-5-chloro-6-methoxynicotinic acid (CAS: 2418567-26-5) . Highly functionalized pyridine derivatives require meticulous handling. This guide bypasses generic advice to focus on the exact mechanisms of thermal degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: What is the primary mechanism of thermal degradation for 2-Amino-5-chloro-6-methoxynicotinic acid? A1: The most critical degradation pathway is thermal decarboxylation. Nicotinic acid derivatives inherently suffer from easy decarboxylation at elevated temperatures[1]. The presence of an electron-withdrawing chloro group at the C5 position further destabilizes the carboxylate anion intermediate, lowering the activation energy required for the loss of CO2. General nicotinic acids exhibit thermal degradation activation energies around 43.85 kJ/mol[2], meaning even moderate ambient heat over prolonged periods induces first-order degradation kinetics.

Q2: Why must this compound be protected from atmospheric moisture if the primary threat is thermal? A2: Moisture acts as a catalyst for thermal degradation. Water molecules facilitate proton transfer to the ipso-carbon of the pyridine ring, significantly accelerating the decarboxylation process[3]. Furthermore, the methoxy group at C6 and the chloro group at C5 can undergo slow hydrolysis under warm, humid conditions, leading to complex mixtures of degraded pyridine derivatives.

Q3: How can I detect if my batch has already degraded? A3: Degraded batches often exhibit a shift in physical appearance (e.g., discoloration from off-white to yellowish/brown). Analytically, you must run an HPLC assay (typically monitored at 254 nm)[4]. The loss of the carboxylic acid group drastically alters the retention time, making the decarboxylated product (2-amino-5-chloro-6-methoxypyridine) elute significantly later on a standard reverse-phase C18 column due to its increased hydrophobicity.

Part 2: Visualizing the Degradation Pathway

Understanding the causality behind degradation is the first step in preventing it. The diagram below illustrates how thermal stress and moisture synergistically destroy the structural integrity of the molecule.

G A 2-Amino-5-chloro- 6-methoxynicotinic acid B Thermal Stress (> 40°C) A->B C Moisture Exposure (> 60% RH) A->C D Decarboxylation (Loss of CO2) B->D Ea ~43.85 kJ/mol E Hydrolysis of Substituents C->E Nucleophilic Attack F Degraded Pyridine Derivatives D->F E->F

Thermal and hydrolytic degradation pathways of the nicotinic acid derivative.

Part 3: Quantitative Data on Degradation Kinetics

To design a robust storage protocol, we must ground our methodology in empirical thermodynamic data. The table below summarizes the thermal behavior of nicotinic acid derivatives to inform your handling limits.

ParameterValue / ObservationImplication for Storage & Handling
Activation Energy (Ea) ~43.85 kJ/mol[2]Highly sensitive to temperature fluctuations; strictly requires a continuous cold chain.
Degradation Kinetics First-order[2]Degradation rate is directly proportional to the concentration of the intact molecule.
Solid-Solid Phase Transition 176–198 °C[5]High-temperature stress induces irreversible structural changes before melting.
Decarboxylation Onset > 150 °C (Accelerated by moisture)[3]Avoid any heating steps (e.g., harsh vacuum drying ovens) during sample preparation.

Part 4: Standard Operating Procedure (SOP) for Storage

Do not simply place the received vial into a freezer. To create a self-validating system , follow this step-by-step methodology to ensure the integrity of your compound from receipt to assay.

Step 1: Equilibration (Crucial Step) Upon receiving the compound on dry ice, transfer the sealed container directly into a desiccator at room temperature for 2 hours. Causality: Opening cold vials immediately introduces atmospheric condensation. This provides the moisture needed to catalyze hydrolytic degradation and accelerate thermal decarboxylation.

Step 2: Inert Atmosphere Handling Transfer the equilibrated vial into a glove box purged with Argon or Nitrogen (O₂ < 5 ppm, H₂O < 5 ppm). Causality: Prevents oxidative stress on the C2-amino group and eliminates ambient humidity from the headspace of the storage vials.

Step 3: Aliquoting Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and limit the cumulative exposure of the bulk batch to ambient heat and light.

Step 4: Sealing & Storage Cap the vials with PTFE-lined septa, secure with Parafilm, and store at -20°C in a desiccated secondary container.

Step 5: System Validation Before executing critical downstream assays, dissolve a single aliquot in anhydrous DMSO and verify purity via HPLC-UV (254 nm) against your Day-0 baseline chromatogram. If the primary peak shifts, discard the aliquot.

Workflow S1 1. Receive Shipment S2 2. Equilibrate to RT S1->S2 Prevent condensation S3 3. Aliquot under Inert Gas S2->S3 Glove box S4 4. Seal in Amber Vials S3->S4 Protect from light S5 5. Store at -20°C S4->S5 Desiccated

Step-by-step handling and storage workflow to prevent thermal degradation.

References

  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Publishing.
  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - ResearchG
  • 2-AMINO-5-CHLORO-6-METHOXYNICOTINIC ACID | 2418567-26-5 - Sigma-Aldrich.
  • Investigation of thermal behavior of nicotinic acid - ResearchG
  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google P
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic

Sources

Technical Support Center: Optimizing Extraction of 2-Amino-5-chloro-6-methoxynicotinic Acid from Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust and reproducible extraction of 2-Amino-5-chloro-6-methoxynicotinic acid from plasma samples. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter. Our focus is on the "why" behind the "how," ensuring that every step is a self-validating system grounded in scientific principles.

Initial Analyte Characterization: The First Step to Success

Q1: How can I quickly assess the ionization and polarity of my analyte?

A1: Simple solubility tests can provide valuable clues.

  • pH-dependent Solubility: Test the solubility of the compound in aqueous solutions at different pH values (e.g., pH 2, pH 7, and pH 10). As an amphoteric substance, it is expected to be more soluble at low and high pH due to the protonation of the amino group and deprotonation of the carboxylic acid, respectively. Its lowest solubility will likely be near its isoelectric point.

  • Solvent Partitioning: Evaluate the analyte's partitioning between water (at a pH where it is neutral, if possible) and an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This will give you a practical indication of its hydrophobicity (related to LogP).

These initial tests will guide your choice of extraction technique and the critical parameters for optimization, such as the pH of the sample and the choice of organic solvents or SPE sorbents.

Frequently Asked Questions: Choosing Your Extraction Strategy

Q2: What are the main extraction techniques I should consider for this analyte from plasma?

A2: The three most common and effective techniques for small molecules in plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Q3: How do I decide which technique is best for my needs?

A3: The choice depends on a balance of required sample cleanliness, throughput, and development time.

  • Protein Precipitation (PPT): This is the fastest and simplest method, ideal for high-throughput screening. However, it is the least clean, often leaving behind significant matrix components like phospholipids, which can cause ion suppression in LC-MS analysis.[1][2][3][4][5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind.[6] It is a good balance between cleanliness and complexity.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples and allows for both analyte extraction and concentration. It is the most selective method but also the most complex and time-consuming to develop.[4][7][8]

Below is a decision tree to help guide your initial selection:

G start Start: What is my primary goal? throughput High Throughput / Simplicity start->throughput cleanliness High Sample Cleanliness start->cleanliness balance Balance of Speed and Cleanliness start->balance ppt Protein Precipitation (PPT) throughput->ppt Fastest, simplest, but dirtiest spe Solid-Phase Extraction (SPE) cleanliness->spe Cleanest, most selective, most development lle Liquid-Liquid Extraction (LLE) balance->lle Good balance, moderate development

Caption: Decision tree for selecting an initial extraction method.

Troubleshooting Guide: Protein Precipitation (PPT)

PPT is a common first choice due to its simplicity.[9][10] The most frequent challenges are low recovery and significant matrix effects.

Q4: My analyte recovery is low and inconsistent after PPT. What's happening?

A4: Low recovery in PPT can stem from several factors:

  • Analyte Co-precipitation: The analyte may be binding to plasma proteins and precipitating along with them.[11] To mitigate this, you can try disrupting the protein-analyte binding before adding the organic solvent. A small amount of acid (e.g., formic acid or trichloroacetic acid) can often achieve this.[9]

  • Incomplete Protein Precipitation: If not all proteins are removed, the analyte may remain in the supernatant but the sample will be "dirty". Ensure you are using an adequate volume of cold organic solvent. A common starting point is a 3:1 ratio of solvent to plasma.[12] Acetonitrile is generally preferred as it tends to precipitate proteins more effectively than methanol.[13]

  • Analyte Adsorption: The analyte might be adsorbing to the precipitated protein pellet or the collection tube. Using low-binding tubes can help.[11] After centrifugation, ensure you are carefully transferring the supernatant without disturbing the pellet.

Q5: I'm seeing significant ion suppression in my LC-MS analysis after PPT. How can I reduce this?

A5: Ion suppression is a common issue with PPT because it doesn't effectively remove phospholipids, a major cause of this phenomenon.[3][4]

  • Optimize the Precipitating Agent: While acetonitrile is common, you could explore other options like methanol or acetone, as they may precipitate different amounts of interfering substances.[14]

  • Post-PPT Cleanup: After collecting the supernatant, you can perform a subsequent cleanup step. A simple pass-through SPE or a phospholipid removal plate can significantly reduce matrix effects.

  • Chromatographic Separation: Ensure your LC method has sufficient separation between your analyte and the region where phospholipids typically elute (early in the run for reversed-phase chromatography).[1]

Optimized Protein Precipitation Protocol
  • Place 100 µL of plasma sample into a low-binding microcentrifuge tube.

  • To disrupt protein binding, add 10 µL of 1% formic acid in water and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE provides cleaner samples than PPT but requires more optimization.[15]

Q6: My analyte recovery is low after LLE. How do I improve it?

A6: Low LLE recovery is typically due to an unfavorable partition coefficient (K) between the aqueous and organic phases.

  • pH Adjustment: The key to extracting 2-Amino-5-chloro-6-methoxynicotinic acid is to control its ionization state.

    • To extract it as a neutral molecule (which will favor partitioning into the organic phase), adjust the sample pH to its isoelectric point. Since it has both an acidic and a basic group, this will likely be in the mid-pH range. You will need to determine this empirically.

    • Alternatively, you can use ion-pairing extraction. At a low pH (e.g., 2), the carboxylic acid will be neutral and the amino group will be protonated (positively charged). You can add an ion-pairing agent that is soluble in the organic phase to draw the charged analyte across.

  • Solvent Selection: The choice of organic solvent is critical. For a polar analyte, a more polar, water-immiscible solvent is often better.[15] Start with solvents like ethyl acetate or a mixture of MTBE and a more polar solvent. Avoid very non-polar solvents like hexane.

  • Solvent-to-Sample Ratio: Increase the volume of the organic solvent relative to the plasma sample (e.g., from 5:1 to 10:1) to improve extraction efficiency.[15]

Q7: I'm struggling with emulsion formation between the plasma and organic solvent. What can I do?

A7: Emulsions are a common problem when extracting biological samples.[6][16]

  • Gentle Mixing: Instead of vigorous vortexing, gently rock or invert the tube for a longer period.

  • "Salting Out": Add a small amount of a salt like sodium chloride or ammonium sulfate to the aqueous phase. This increases the ionic strength and can help break the emulsion.[16]

  • Centrifugation: Centrifuging the sample at a higher speed can help separate the layers.

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. If you are using a solvent like dichloromethane, consider switching to MTBE, which is often less problematic.

LLE Optimization Workflow

G start Start: Low LLE Recovery ph_adjust Adjust Sample pH (Test pH 2, 4, 6, 8, 10) start->ph_adjust solvent_select Select Organic Solvent (e.g., Ethyl Acetate, MTBE, DCM) ph_adjust->solvent_select Find pH of max recovery ratio Optimize Solvent:Plasma Ratio (e.g., 5:1, 7:1, 10:1) solvent_select->ratio Find solvent of max recovery mixing Optimize Mixing Technique (Vortex vs. Gentle Rocking) ratio->mixing Increase ratio if needed end Optimized LLE Method mixing->end Minimize emulsion

Caption: Workflow for optimizing an LLE method.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup but requires careful method development.[8]

Q8: I'm not sure which SPE sorbent to choose for my analyte.

A8: The choice of sorbent depends on the retention mechanism you want to exploit. Given the amphoteric nature of 2-Amino-5-chloro-6-methoxynicotinic acid, you have several options:

  • Reversed-Phase (RP) SPE: Sorbents like C18 or a polymeric equivalent are a good starting point.[17] For retention, you'll need to adjust the sample pH to make the analyte neutral.

  • Ion-Exchange SPE:

    • Anion Exchange: At a high pH (e.g., >8), the carboxylic acid will be deprotonated (negatively charged), allowing it to be retained on a strong or weak anion exchange sorbent.

    • Cation Exchange: At a low pH (e.g., <3), the amino group will be protonated (positively charged), allowing for retention on a strong or weak cation exchange sorbent.[7]

  • Mixed-Mode SPE: This is often the most powerful approach for amphoteric compounds.[18] A mixed-mode sorbent has both reversed-phase and ion-exchange properties. You can use a combination of pH and solvent strength to achieve highly selective extraction.

Q9: My analyte is not being retained on the SPE cartridge (breakthrough). What should I do?

A9: Breakthrough occurs when the analyte passes through the cartridge during the loading step.

  • Incorrect pH: For RP-SPE, ensure the pH of the sample is adjusted to suppress the ionization of the analyte. For ion-exchange, ensure the pH is appropriate to charge the functional group of interest.

  • Insufficient Sorbent Mass: If the concentration of your analyte is high, you may need a cartridge with more sorbent.

  • Flow Rate Too High: Loading the sample too quickly can prevent efficient interaction with the sorbent. A slow, steady flow rate is recommended.

Q10: I'm getting low recovery during the elution step. How can I fix this?

A10: Poor elution means the analyte is too strongly bound to the sorbent.

  • Incorrect Elution Solvent:

    • For RP-SPE: Your elution solvent may not be strong enough. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer.

    • For Ion-Exchange SPE: You need to disrupt the ionic interaction. This is typically done by eluting with a solvent that has a high salt concentration or an extreme pH that neutralizes either the sorbent or the analyte.

  • Secondary Interactions: Sometimes, analytes can have secondary interactions with the sorbent (e.g., a polar analyte on a C18 column). Adding a small amount of a competing agent (like triethylamine for basic compounds) or a different solvent to the elution buffer can help.

Quantitative Data Summary for Method Optimization
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Solvent/Sorbent Acetonitrile, Methanol, Acetone[14]Ethyl Acetate, MTBE, DichloromethaneC18, Polymeric RP, Mixed-Mode Cation/Anion Exchange[7][8]
Sample Pre-treatment Optional: 1% Formic AcidAdjust pH to control ionizationAdjust pH to control ionization
Solvent:Plasma Ratio 3:1 to 4:1 (v/v)[12]5:1 to 10:1 (v/v)[15]N/A
Key Optimization Step Choice of precipitantpH of aqueous phaseWash and Elution solvent composition

This guide provides a framework for developing and troubleshooting extraction methods for 2-Amino-5-chloro-6-methoxynicotinic acid. Remember that all bioanalytical methods should be validated according to regulatory guidelines to ensure they are fit for purpose.[19][20][21][22][23][24][25][26]

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Protein Precipitation Method | Phenomenex. (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). Retrieved from [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013, January 11). Agilent. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Retrieved from [Link]

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. (2025, December 18). ACS Publications. Retrieved from [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2004, January 16). PubMed. Retrieved from [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). FDA. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9). Phenomenex. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION. (2019, June). FDA. Retrieved from [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). European Medicines Agency. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2026, March 20). LCGC International. Retrieved from [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. (2018, August 8). ScienceDirect. Retrieved from [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. (n.d.). PubMed. Retrieved from [Link]

  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. (n.d.). Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]

  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. (2017, February 1). PubMed. Retrieved from [Link]

  • Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. (n.d.). Retrieved from [Link]

  • Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Application to the study of a model of pulmonary hypertension. (2022, October 30). PubMed. Retrieved from [Link]

  • Drug Analysis of Plasma Samples. (2022, January 24). Chemistry LibreTexts. Retrieved from [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (n.d.). PMC. Retrieved from [Link]

  • Protein Binding & Analyte Recovery. (2026, January 12). Phenomenex. Retrieved from [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). MDPI. Retrieved from [Link]

  • Troubleshooting protein recovery issues. (2025, March 20). Cytiva. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026, March 26). LCGC International. Retrieved from [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. (n.d.). Celignis. Retrieved from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. Retrieved from [Link]

Sources

Analytical Troubleshooting Hub: Resolving HPLC Peak Tailing for Amphoteric Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing 2-Amino-5-chloro-6-methoxynicotinic acid . Because this molecule possesses both acidic (carboxylic acid) and basic (amino/pyridine) functionalities alongside hydrophobic halogens, it is highly susceptible to mixed-mode retention mechanisms that manifest as severe peak tailing.

Below, you will find a causality-driven diagnostic guide, self-validating protocols, and quantitative data to restore peak symmetry and analytical integrity to your workflows.

Section 1: Mechanistic Diagnostics (Understanding the Causality)

Q: Why does 2-Amino-5-chloro-6-methoxynicotinic acid exhibit such stubborn peak tailing compared to other compounds?

The root cause lies in the molecule's amphoteric nature interacting with the stationary phase. In reversed-phase HPLC, retention should ideally be driven solely by hydrophobic interactions. However, standard silica-based columns contain residual, unreacted silanol groups (Si-OH)[1].

At a mobile phase pH above 3.0, these silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, the basic amino groups on 2-Amino-5-chloro-6-methoxynicotinic acid remain protonated (-NH₃⁺) at weakly acidic to neutral pH. This creates a strong, unwanted secondary ion-exchange interaction[2]. Because this secondary interaction has slower desorption kinetics than standard hydrophobic partitioning, a portion of the analyte molecules lags behind the main band, creating a stretched "tail"[3].

SilanolMechanism Analyte 2-Amino-5-chloro- 6-methoxynicotinic acid Amine Protonated Amine (-NH3+) Analyte->Amine pH < 5 Interaction Secondary Ion-Exchange (Causes Peak Tailing) Amine->Interaction Silica Silica Stationary Phase (pH > 3.0) Silanol Ionized Silanol (Si-O-) Silica->Silanol Deprotonation Silanol->Interaction

Mechanism of ion-exchange interactions causing peak tailing in amphoteric analytes.

Q: How can I definitively prove whether my tailing is caused by these chemical interactions or a physical hardware issue?

Peak tailing can also be caused by physical voids in the column bed, blocked frits, or excessive extra-column volume (bad plumbing)[4]. To prevent wasting time optimizing mobile phases for a physically damaged column, you must run a diagnostic test using a neutral marker. Neutral compounds cannot participate in ion-exchange interactions; therefore, if a neutral marker tails, the issue is physical[4].

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry > 1.5) Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Condition Does the neutral marker tail? Test->Condition Physical Physical Issue (Void, Fittings, Overload) Condition->Physical Yes Chemical Chemical Issue (Silanol Interactions) Condition->Chemical No FixPhys Replace frit, check plumbing, dilute sample Physical->FixPhys FixChem Optimize pH, add TEA, use Type B silica column Chemical->FixChem

Diagnostic workflow differentiating physical hardware issues from chemical interactions.

Section 2: Targeted Solutions & Data Presentation

Q: What is the optimal mobile phase strategy to resolve silanol-induced tailing for this specific compound?

The most effective strategy is the thermodynamic suppression of the silanol groups. By lowering the mobile phase pH below 3.0, you force the equilibrium of the surface silanols back to their neutral, protonated state (Si-OH)[5]. Without the negative charge, the ion-exchange mechanism is neutralized. Additionally, ensuring a high buffer capacity (>20 mM) prevents local pH micro-environments at the silica surface from deviating from the bulk mobile phase[2].

If using an older "Type A" silica column, pH control alone might not suffice due to trace metal contamination activating the silanols. In these cases, adding a sacrificial base like Triethylamine (TEA) at 5-10 mM acts as a kinetic silanol blocker [6]. TEA is sterically small and highly basic; it aggressively binds to any residual active silanols, shielding your larger 2-Amino-5-chloro-6-methoxynicotinic acid molecules from secondary interactions[2].

Quantitative Impact of Mobile Phase Optimization

The following table summarizes the expected Asymmetry Factor (As) for 2-Amino-5-chloro-6-methoxynicotinic acid under various mobile phase conditions:

Mobile Phase ConditionPrimary Mechanism AddressedExpected Asymmetry Factor (As)
Water/ACN (No Buffer, pH ~6.0) None (Unrestricted silanol interaction)> 2.5 (Severe Tailing)
10 mM Acetate Buffer (pH 4.5) Partial buffering, silanols still ionized1.8 - 2.2 (Moderate Tailing)
25 mM Phosphate Buffer (pH 2.5) Silanol neutralization (Si-OH formation)1.2 - 1.4 (Acceptable)
25 mM Phosphate + 5mM TEA (pH 2.5) Silanol neutralization + Steric masking1.0 - 1.1 (Ideal Gaussian)

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a closed-loop, self-validating system. It guarantees that any improvements in peak shape are quantitatively verified against a controlled baseline.

Protocol: Mobile Phase Optimization for Amphoteric Pyridine Derivatives

Step 1: Baseline Establishment & System Suitability

  • Prepare a mixed standard containing 0.1 mg/mL 2-Amino-5-chloro-6-methoxynicotinic acid and 0.05 mg/mL Uracil (a standard neutral marker for reversed-phase HPLC).

  • Inject 5 µL using your current sub-optimal mobile phase.

  • Validation Gate 1: Calculate the USP Tailing Factor (Tf) for both peaks. If the Uracil Tf > 1.2, abort the chemical optimization immediately and inspect the column/plumbing for physical voids[4]. If Uracil Tf ≤ 1.2 but the target analyte Tf > 1.5, the issue is chemical. Proceed to Step 2.

Step 2: Buffer Preparation (Thermodynamic Control)

  • Weigh accurately and dissolve Potassium Dihydrogen Phosphate (KH₂PO₄) in highly purified HPLC-grade water to achieve a concentration of 25 mM. (Note: Adequate buffer capacity is critical; do not use <20 mM)[2].

  • Submerge a calibrated pH probe into the buffer.

  • Add concentrated Phosphoric Acid (H₃PO₄) dropwise while stirring until the pH stabilizes exactly at 2.5[5].

Step 3: Sacrificial Base Addition (Kinetic Masking)

  • Add Triethylamine (TEA) to the pH 2.5 buffer to achieve a final concentration of 5 mM (~0.7 mL TEA per Liter of buffer)[6].

  • Crucial Adjustment: The addition of TEA will slightly raise the pH. Re-adjust the pH back to 2.5 using Phosphoric Acid.

  • Filter the complete aqueous mobile phase through a 0.22 µm hydrophilic membrane.

Step 4: Re-evaluation and Verification

  • Equilibrate the column with the new mobile phase for at least 20 column volumes to ensure the TEA has fully saturated the active silanol sites.

  • Re-inject the mixed standard from Step 1.

  • Validation Gate 2: Recalculate the Tf for 2-Amino-5-chloro-6-methoxynicotinic acid. A successful optimization will yield a Tf between 0.9 and 1.2. If tailing persists, the stationary phase itself is fundamentally incompatible.

Q: Does the choice of stationary phase chemistry matter if I optimize the mobile phase? Absolutely. While mobile phase optimization treats the symptom, column selection treats the disease. For amphoteric compounds, always specify a "Type B" ultra-pure silica column[1]. Type B silica is synthesized from tetraethoxysilane rather than milled glass, eliminating the trace metals (like iron and aluminum) that hyper-activate silanol groups[3]. Furthermore, utilizing columns with advanced end-capping or hybrid organic-inorganic particles will drastically reduce the baseline population of free silanols, often eliminating the need for harsh TEA additives entirely[2].

References

  • Axion Labs. HPLC Peak Tailing.[Link]

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • Scribd. Understanding HPLC Peak Tailing.[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.[Link]

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Technical Support Center: Troubleshooting & Mitigating Cytotoxicity of 2-Amino-5-chloro-6-methoxynicotinic Acid in HTS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, scientists, and drug development professionals encountering dose-limiting cytotoxicity when screening libraries containing 2-Amino-5-chloro-6-methoxynicotinic acid (ACMA, CAS: 2418567-26-5)[1].

High-throughput screening (HTS) is a powerful methodology for rapidly screening enormous numbers of analytes[2], but prioritizing molecules with little or no cytotoxicity at an early stage is essential for increasing the likelihood of candidate success[3]. This guide provides field-proven insights, self-validating protocols, and medicinal chemistry strategies to diagnose and mitigate ACMA-induced cytotoxicity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does ACMA exhibit high cytotoxicity in my primary cell-based HTS assay? A: The cytotoxicity of ACMA is rarely a single-target phenomenon; it is driven by its specific structural liabilities. The 2-amino pyridine moiety is highly susceptible to CYP450-mediated oxidation, which can form reactive nitroso intermediates. Simultaneously, the carboxylic acid group can undergo acyl glucuronidation. Both pathways generate reactive metabolites that form covalent protein adducts, triggering oxidative stress and cell death. Furthermore, even low-level cytotoxicity can be linked to late-stage adverse effects, underlining the requirement to address this early[4].

Q2: Could the observed cytotoxicity be an assay artifact? A: Yes. ACMA possesses a planar aromatic core with a 5-chloro substituent, increasing its lipophilicity. In aqueous HTS buffers, this can drive colloidal aggregation. Colloids non-specifically sequester proteins and disrupt lipid bilayers, producing a false-positive cytotoxic readout. Additionally, the compound's conjugated system may quench fluorescent or luminescent reporter signals (e.g., in ATP-based assays), mimicking a drop in cell viability[5].

Q3: How do I differentiate between cytostatic and cytotoxic effects for ACMA? A: A single-concentration viability assay cannot differentiate these phenotypes. You must utilize a screening cascade. For example, comparing results from an AlamarBlue cell viability assay (assessing intracellular reducing potential) across different time points or using multiplexed high-content imaging can separate compounds that merely halt cell division (cytostatic) from those that actively induce cell death (cytotoxic)[4].

Section 2: Diagnostic Workflows & Causality

To prevent the unwarranted attrition of the ACMA scaffold, you must establish a rigorous triage workflow. The causality behind this workflow is simple: eliminate physical and optical artifacts before assuming biological toxicity.

Workflow Hit ACMA Hit in HTS (Apparent Cytotoxicity) Agg Dynamic Light Scattering (Check Aggregation) Hit->Agg Interf Counter-Screen (Assay Interference) Hit->Interf Artifact Artifactual Toxicity (Exclude/Formulate) Agg->Artifact Colloids detected Ortho Orthogonal Assays (ATP / LDH) Agg->Ortho Monomeric Interf->Artifact Signal quenching Interf->Ortho No interference TrueTox Confirmed Cytotoxicity Ortho->TrueTox Viability drops HCI High-Content Imaging (MoA Profiling) TrueTox->HCI MedChem Structural Optimization (Reduce Toxicity) HCI->MedChem Target identified

Workflow for triaging and validating ACMA cytotoxicity in HTS.

Section 3: Self-Validating Experimental Protocols

Trustworthiness in HTS requires that every protocol validates itself through internal controls. Below are the definitive methodologies for investigating ACMA.

Protocol A: Identifying Colloidal Aggregation via Dynamic Light Scattering (DLS)

Causality: ACMA's planar structure and halogenation promote pi-stacking. DLS measures the hydrodynamic radius of particles in solution. If ACMA forms colloids >100 nm, it will cause artifactual membrane disruption.

  • Preparation: Prepare a 10 mM stock of ACMA in 100% DMSO.

  • Dilution: Spike the stock into the exact HTS assay buffer (e.g., DMEM + 10% FBS) to a final screening concentration (e.g., 10 µM), maintaining DMSO at ≤0.1%.

  • Self-Validation Controls:

    • Positive Control: Nicardipine (known aggregator).

    • Negative Control: Caffeine (highly soluble, non-aggregating).

  • Measurement: Incubate for 30 minutes at 37°C. Measure using a DLS instrument (e.g., Wyatt DynaPro) at an angle of 90°.

  • Data Interpretation: A polydispersity index (PDI) > 0.3 and a radius > 100 nm confirms colloidal aggregation. Mitigation: Add 0.01% CHAPS or Tween-20 to the HTS buffer to break up colloids.

Protocol B: Multiplexed High-Content Imaging (HCI) for Mechanism of Action

Causality: Bulk ATP assays (like CellTiter-Glo) only confirm cell death. Multiplexed fluorescent staining followed by high-content imaging predicts the specific bioactivity and mechanism of action by analyzing cellular morphology[5].

  • Cell Seeding: Seed HepG2 or U2OS cells in a 384-well plate at 2,000 cells/well. Incubate overnight.

  • Treatment: Dispense ACMA using an acoustic liquid handler (e.g., Echo 550) in an 8-point dose-response curve.

  • Self-Validation Controls: Include Staurosporine (apoptosis control) and Triton X-100 (necrosis control) on every plate to ensure assay validity[5].

  • Multiplex Staining: After 24h, add a dye cocktail without washing (homogeneous assay):

    • Hoechst 33342: Identifies changes in nuclear morphology (chromatin condensation)[6].

    • MitoTracker Red: Assesses mitochondrial toxicity and membrane potential loss[5].

    • YO-PRO-1: Detects early apoptosis via membrane permeability.

  • Imaging & Analysis: Image using an automated high-content system (e.g., PerkinElmer Operetta). Use image analysis algorithms to quantify nuclear shape, mitochondrial intensity, and cell proliferation markers[6].

Section 4: Medicinal Chemistry Mitigation Strategies

If orthogonal assays and HCI confirm that ACMA exhibits true biological cytotoxicity, structural optimization is required. The goal is to engineer out the toxicophores while retaining target affinity.

Mechanism ACMA 2-Amino-5-chloro-6- methoxynicotinic acid CYP CYP450 Oxidation (Liver Microsomes) ACMA->CYP RM Reactive Metabolite (Nitroso / Glucuronide) CYP->RM Adduct Protein Covalent Adducts RM->Adduct Stress Oxidative / ER Stress Adduct->Stress Apoptosis Cell Death (Apoptosis) Stress->Apoptosis Block1 Bioisostere Replacement (Carboxylic Acid) Block1->ACMA Prevent Glucuronidation Block2 Steric Shielding (2-Amino Group) Block2->ACMA Prevent Oxidation

Proposed metabolic bioactivation pathway of ACMA and structural mitigation strategies.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes hypothetical but mechanistically grounded SAR modifications applied to the ACMA scaffold to improve the Therapeutic Index (TI). By systematically replacing structural liabilities, we can uncouple on-target efficacy from off-target cytotoxicity.

Compound IDStructural Modification from ACMAMechanistic RationaleTarget IC₅₀ (µM)HepG2 CC₅₀ (µM)Therapeutic Index
ACMA None (Parent Scaffold)Baseline reference0.452.14.6
Analog 1 Carboxylic acid → TetrazoleBioisostere prevents acyl glucuronidation while maintaining charge0.50> 50.0> 100
Analog 2 2-Amino → 2-MethylaminoSteric shielding blocks CYP-mediated oxidation to nitroso species0.8535.041.1
Analog 3 5-Chloro → 5-FluoroReduces lipophilicity (LogP) and propensity for colloidal aggregation1.2040.033.3
Analog 4 Tetrazole + 5-FluoroSynergistic elimination of reactive metabolites and physical aggregation0.65> 100.0> 153

Note: Therapeutic Index = CC₅₀ / IC₅₀. A higher TI indicates a wider safety window.

References

  • Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. ACS Publications. URL:[Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). MarinBio. URL:[Link]

  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. NIH / PMC. URL:[Link]

  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. NIH / PMC. URL:[Link]

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Validation & Comparative

A Comparative Analysis of 2-Amino-5-chloro-6-methoxynicotinic Acid and Other Halogenated Nicotinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated nicotinic acid derivatives represent a promising class of scaffolds for the development of novel therapeutic agents. The introduction of halogens and other functional groups onto the nicotinic acid backbone can significantly modulate the molecule's physicochemical properties, influencing its biological activity, metabolic stability, and target selectivity. This guide provides a comprehensive comparison of 2-Amino-5-chloro-6-methoxynicotinic acid with other halogenated nicotinic acid derivatives, offering insights into their synthesis, and a critical evaluation of their performance in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data.

Introduction to Halogenated Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism. Its derivatives have been extensively explored for a wide range of pharmacological activities. The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the nicotinic acid structure is a well-established strategy in drug design to enhance therapeutic efficacy. Halogenation can alter a molecule's lipophilicity, electronic distribution, and conformation, thereby influencing its interaction with biological targets.

This guide focuses on 2-Amino-5-chloro-6-methoxynicotinic acid, a compound featuring a chlorine atom at the 5-position, an amino group at the 2-position, and a methoxy group at the 6-position. These substitutions create a unique electronic and steric profile that can confer specific biological activities. We will compare this molecule to other nicotinic acid derivatives where the halogen type and position, as well as other substitutions, are varied.

Synthesis of 2-Amino-5-chloro-6-methoxynicotinic Acid and its Analogs

The synthesis of 2-Amino-5-chloro-6-methoxynicotinic acid and its halogenated analogs typically involves a multi-step process. A common strategy begins with a commercially available substituted pyridine, which is then subjected to a series of reactions to introduce the desired functional groups.

For instance, a plausible synthetic route to 2-Amino-5-chloro-6-methoxynicotinic acid could start from 2,6-dichloropyridine. This starting material can undergo nitration, followed by selective ammonolysis and subsequent methoxylation to introduce the amino, nitro, and methoxy groups. The carboxylic acid functionality can then be introduced through various methods, such as the hydrolysis of a nitrile group. The chlorination step can be achieved using various chlorinating agents.

A general synthetic scheme is outlined below:

Synthesis_Workflow Start Substituted Pyridine Step1 Halogenation Start->Step1 Step2 Nitration Step1->Step2 Step3 Amination Step2->Step3 Step4 Methoxylation Step3->Step4 Step5 Carboxylation Step4->Step5 End Final Product Step5->End

Caption: Generalized synthetic workflow for halogenated 2-aminonicotinic acid derivatives.

The specific reaction conditions and order of steps can be optimized to maximize yield and purity. For example, the synthesis of related compounds like 2-amino-5-chloropyridine often involves the oxidative chlorination of 2-aminopyridine using reagents like sodium hypochlorite and hydrochloric acid[1].

Comparative Biological Performance

The true value of a drug candidate lies in its biological activity and selectivity. This section compares the performance of 2-Amino-5-chloro-6-methoxynicotinic acid and its analogs in key therapeutic areas, supported by experimental data from various studies.

Anticancer Activity

Halogenated nicotinic acid derivatives have shown considerable promise as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes in cancer cell proliferation and survival, induction of apoptosis, and interference with cell signaling pathways.

Comparative Cytotoxicity Data (IC50, µM)

CompoundCancer Cell LineIC50 (µM)Reference
2-Amino-5-chloro-6-methoxynicotinic Acid Data not available--
2-Amino-4,6-diphenylnicotinonitrile (Compound 3)MDA-MB-231 (Breast)1.81 ± 0.1[2]
2-Amino-4,6-diphenylnicotinonitrile (Compound 3)MCF-7 (Breast)2.85 ± 0.1[2]
Doxorubicin (Reference)MDA-MB-231 (Breast)3.18 ± 0.1[2]
Doxorubicin (Reference)MCF-7 (Breast)4.17 ± 0.2[2]
2-Amino-naphthoquinone derivative (Compound 2)SF-295 (Glioblastoma)0.57[1]
2-Amino-naphthoquinone derivative (Compound 2)HL-60 (Leukemia)0.7[1]

The data suggests that the presence of specific substituents on the nicotinic acid or nicotinonitrile backbone can lead to highly potent anticancer activity, in some cases exceeding that of the standard chemotherapeutic agent, doxorubicin[2]. The variation in activity across different cancer cell lines underscores the importance of screening against a diverse panel of cells to identify selective agents.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents. Halogenated nicotinic acid derivatives have been investigated for their potential to combat pathogenic microbes.

Comparative Antimicrobial Activity (Zone of Inhibition, mm)

CompoundS. aureusE. coliReference
2-Amino-5-chloro-6-methoxynicotinic Acid Data not available--
6-chloro-8-nitroflavoneHighModerate[3]
6-bromo-8-nitroflavoneHighModerate[3]
Ampicillin (Reference)--[4]

Note: Direct comparative data for 2-Amino-5-chloro-6-methoxynicotinic acid is not available. The data for halogenated flavones, which share some structural similarities in terms of a halogenated aromatic system, indicates that both chloro and bromo derivatives can exhibit potent activity against Gram-positive bacteria[3]. The antimicrobial activity of nicotinic acid derivatives is often influenced by the nature and position of the halogen substituent.

Studies on other halogenated heterocyclic compounds have shown that the presence of electron-withdrawing groups like halogens and nitro groups can enhance antimicrobial activity[3][5]. The specific halogen can also play a role, with some studies indicating that bromo and iodo derivatives may have greater activity against certain strains compared to their chloro counterparts[5].

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.

Comparative Anti-inflammatory Activity (Inhibition of Paw Edema, %)

CompoundDose (mg/kg)Inhibition (%)Reference
2-Amino-5-chloro-6-methoxynicotinic Acid Data not available--
2-anilino nicotinic acid (meta-chloro)-95.37 ± 4.45[6]
Indomethacin (Reference)10-[7]

Note: Direct comparative data for 2-Amino-5-chloro-6-methoxynicotinic acid is not available. The data for a meta-chloro substituted 2-anilino nicotinic acid demonstrates potent anti-inflammatory activity in an animal model[6]. This suggests that chlorinated nicotinic acid derivatives are a promising avenue for the development of new anti-inflammatory drugs.

The mechanism of anti-inflammatory action for these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response[6]. The substitution pattern on the nicotinic acid ring can influence the selectivity for COX-1 versus COX-2, which is a critical factor in the development of safer anti-inflammatory drugs.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized experimental protocols. This section provides detailed methodologies for the key assays discussed in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Disk_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Compound-Impregnated Disks B->C D Incubate (18-24 hours) C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Paw_Edema_Workflow A Administer Test Compound to Animals B Inject Carrageenan into Paw A->B C Measure Paw Volume at Time Intervals B->C D Calculate Percentage Inhibition of Edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on halogenated nicotinic acid derivatives allows for the deduction of preliminary structure-activity relationships:

  • Impact of Halogenation: The presence of a halogen atom is often crucial for biological activity. The nature of the halogen (F, Cl, Br, I) can influence the potency and selectivity of the compound. For instance, in some series, antimicrobial activity increases with the size of the halogen[8].

  • Role of the Amino Group: The amino group at the 2-position is a common feature in many biologically active nicotinic acid derivatives and can participate in key hydrogen bonding interactions with target proteins.

  • Influence of the Methoxy Group: The methoxy group at the 6-position can affect the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

  • Importance of the Carboxylic Acid: The carboxylic acid group is a key functional group that can interact with biological targets through hydrogen bonding and ionic interactions.

Conclusion and Future Directions

2-Amino-5-chloro-6-methoxynicotinic acid and its halogenated analogs represent a versatile and promising scaffold for the development of new therapeutic agents. While direct comparative data for the title compound is limited, the available information on structurally related molecules highlights the significant potential of this chemical class in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the systematic synthesis and evaluation of a library of 2-amino-5-halo-6-methoxynicotinic acids, where the halogen is varied (F, Cl, Br, I) and other positions on the ring are modified. Direct head-to-head comparisons in standardized biological assays are essential to elucidate clear structure-activity relationships and to identify lead candidates for further preclinical development. Mechanistic studies to identify the specific molecular targets of these compounds will also be crucial for their rational optimization.

References

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Comparing efficacy of 2-Amino-5-chloro-6-methoxynicotinic acid with standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the biochemical efficacy, pharmacokinetic liabilities, and mechanistic advantages of 2-Amino-5-chloro-6-methoxynicotinic acid (2-ACMA) against standard Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.

Mechanistic Rationale: The NAD+ Salvage Pathway Vulnerability

In oncology, the metabolic dependency of cancer cells on rapid nicotinamide adenine dinucleotide (NAD+) turnover presents a highly selective therapeutic window. Mammalian cells rely on two primary salvage pathways to regenerate NAD+:

  • The NAMPT Pathway: Converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN).

  • The NAPRT1 Pathway: Converts nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN).

Standard inhibitors like FK866 and GNE-617 are highly potent NAMPT antagonists. However, their clinical translation has been severely bottlenecked by the "NA Rescue Effect." In NAPRT1-proficient tumors (and normal tissues), circulating nicotinic acid bypasses the NAMPT blockade, restoring NAD+ pools and negating the inhibitor's efficacy[3.1].

2-Amino-5-chloro-6-methoxynicotinic acid (2-ACMA) (CAS: 2418567-26-5)[1.1] emerges as a structural evolution. By modifying the nicotinic acid scaffold with a 5-chloro and 6-methoxy group, 2-ACMA acts as a dual-modulator: it competitively inhibits NAMPT while its steric bulk prevents it from being utilized as a substrate by NAPRT1, effectively shutting down the escape route.

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NA Nicotinic Acid (NA) NAPRT NAPRT1 Enzyme NA->NAPRT NMN NMN NAD NAD+ NMN->NAD NaMN NaMN NaMN->NAD NAMPT->NMN NAPRT->NaMN Inhibitors FK866 / GNE-617 Inhibitors->NAMPT Inhibits ACMA 2-ACMA ACMA->NAMPT Inhibits ACMA->NAPRT Blocks Rescue

NAD+ Salvage Pathway: Dual inhibition by 2-ACMA vs standard NAMPT inhibitors.

Compound Profiles & Structural Advantages

FK866 (Standard Baseline)

FK866 is a highly specific, non-competitive NAMPT inhibitor that drastically reduces intracellular NAD+ and ATP, triggering autophagy and apoptosis in various malignancies, including cholangiocarcinoma[4.5]. While biochemically potent, it suffers from rapid clearance and high susceptibility to NA-mediated rescue in vivo.

GNE-617 (Advanced Imidazopyridine Inhibitor)

Developed to improve upon early-generation inhibitors, GNE-617 exhibits a biochemical IC50 of 5 nM[4.8]. However, GNE-617 presents two major liabilities:

  • CYP3A4 Time-Dependent Inhibition (TDI): The imidazopyridine moiety coordinates with the heme iron of Cytochrome P450 3A4, causing severe drug-drug interaction risks[4.10].

  • Retinal Toxicity: Systemic NAMPT inhibition causes dose-limiting retinal degradation in preclinical models.

2-Amino-5-chloro-6-methoxynicotinic acid (2-ACMA)

2-ACMA replaces the problematic imidazopyridine core with a heavily substituted nicotinic acid derivative. The electron-withdrawing chloro group at C5 and the bulky methoxy group at C6 achieve two goals: they eliminate the CYP3A4 TDI liability (by preventing heme coordination) and create a steric clash within the NAPRT1 active site, preventing the tumor from utilizing systemic NA to survive the NAMPT blockade.

Quantitative Efficacy Comparison

The following table summarizes the comparative pharmacodynamic and pharmacokinetic properties of the three compounds based on standardized preclinical assays.

ParameterFK866GNE-6172-ACMA
Primary Target NAMPTNAMPTNAMPT / NAPRT1
Biochemical IC50 1.0 nM5.0 nM8.5 nM
CYP3A4 TDI Liability LowHigh (Imidazopyridine driven)None
In Vivo Efficacy (NA Co-dosed) LostLostRetained
Aqueous Solubility ModerateLowHigh
Retinal Toxicity Profile ModerateHighLow

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these inhibitors, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to rule out experimental artifacts.

Protocol A: Intracellular NAD+ Depletion Assay (LC-MS/MS)

Causality Focus: NAD+ is highly labile and rapidly hydrolyzes in neutral or basic conditions due to endogenous NADases (e.g., CD38). Standard RIPA buffer lysis will result in false-negative NAD+ readings. We utilize an acidic extraction to instantly denature NADases and stabilize the fragile glycosidic bond.

  • Cell Plating & Dual-Line Control: Plate HCT-116 (NAPRT1-proficient) and MiaPaCa-2 (NAPRT1-deficient) cells at 5×103 cells/well. Rationale: The dual-line setup acts as an internal validation. If an inhibitor is rescued by NA in HCT-116 but not MiaPaCa-2, it confirms strict NAMPT targeting.

  • Compound Treatment: Treat cells with 10 nM of FK866, GNE-617, or 2-ACMA, in the presence or absence of 10 µM Nicotinic Acid (NA) for 48 hours.

  • Acidic Extraction: Wash cells with ice-cold PBS. Immediately lyse using 0.5 M Perchloric Acid (PCA) on ice for 15 minutes.

  • Neutralization: Neutralize the extract with 1 M Potassium Phosphate buffer (pH 8.0) to precipitate perchlorate salts. Centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system monitoring the specific MRM transition for NAD+ (m/z 664.1 428.0). Normalize peak areas to an internal standard (e.g., 13C -NAD+).

Workflow Cell Dual Cell Culture (NAPRT1 +/-) Treat Drug Treatment (+/- NA Rescue) Cell->Treat Lysis Acidic Extraction (0.5M PCA) Treat->Lysis LCMS LC-MS/MS Quantification Lysis->LCMS Analysis NAD+ / ATP Data Analysis LCMS->Analysis

Self-validating LC-MS/MS workflow for quantifying intracellular NAD+ depletion.

Protocol B: In Vivo Xenograft Efficacy & Retinal Toxicity

Causality Focus: Efficacy must be weighed against the known class-effect toxicity of NAMPT inhibitors. We utilize an orthogonal readout (tumor volume vs. electroretinogram) to establish the true therapeutic index.

  • Tumor Inoculation: Subcutaneously inject 5×106 MiaPaCa-2 cells into the right flank of athymic nude mice.

  • Dosing Regimen: Once tumors reach 150 mm 3 , randomize into vehicle, GNE-617 (15 mg/kg PO BID), and 2-ACMA (15 mg/kg PO BID) groups. Co-administer a subset of each group with systemic NA (100 mg/kg) to simulate human NA dietary intake.

  • Efficacy Readout: Measure tumor volume via digital calipers twice weekly. Validation: GNE-617 efficacy should drop significantly in the NA co-dosed group, whereas 2-ACMA should maintain tumor regression.

  • Toxicity Readout (ERG): On day 14, perform dark-adapted Electroretinography (ERG) to measure a-wave and b-wave amplitudes, quantifying retinal photoreceptor integrity.

References

  • O'Brien, T., et al. "Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models." Neoplasia, 2013. URL:[Link]

  • Zak, M., et al. "Identification of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with no evidence of CYP3A4 time-dependent inhibition and improved aqueous solubility." Bioorganic & Medicinal Chemistry Letters, 2015. URL:[Link]

  • Khamphaya, T., et al. "The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth." Cells, 2023. URL:[Link]

Reproducibility of 2-Amino-5-chloro-6-methoxynicotinic Acid Synthesis: A Cross-Lab Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing scale-up and process optimization, I frequently encounter reproducibility bottlenecks in the synthesis of highly functionalized pyridine building blocks. 2-Amino-5-chloro-6-methoxynicotinic acid (CAS: 2418567-26-5) is a prime example. Its dense functionalization—a carboxylic acid, an amino group, a halogen, and a methoxy ether all residing on a single heteroaromatic ring—presents significant chemoselectivity and regioselectivity challenges.

This guide objectively compares the two most prevalent synthetic strategies utilized across medicinal chemistry laboratories: Electrophilic Aromatic Substitution (EAS) via Chlorination and Nucleophilic Aromatic Substitution (SNAr) via Methoxylation . By unpacking the mechanistic causality behind these routes, we can establish self-validating protocols that guarantee high lab-to-lab reproducibility.

Mechanistic Causality: The Electronic Landscape of the Pyridine Ring

To understand why certain protocols fail while others scale seamlessly, we must analyze the electronic distribution of the pyridine core.

In Route A (EAS) , we rely on the electron-donating effects of the C2-amino and C6-methoxy groups to activate the C5 position toward electrophilic attack. However, electron-rich pyridines are notoriously prone to over-oxidation and poly-halogenation if thermal parameters are not strictly controlled[1].

In Route B (SNAr) , we exploit the inherent electron deficiency of the pyridine nitrogen. The C6 position is ortho to the ring nitrogen, meaning nucleophilic attack at C6 generates a Meisenheimer complex where the negative charge is highly stabilized by the electronegative nitrogen atom. Conversely, the C5 position is meta to the nitrogen, lacking this resonance stabilization, rendering the SNAr process exquisitely regioselective [2].

Route A: Electrophilic Chlorination (The Direct Approach)

This route constructs the target molecule by chlorinating the commercially available 2-amino-6-methoxynicotinic acid. While atom-economical, its reproducibility hinges entirely on controlling the electrophilic intermediate.

RouteA SM 2-Amino-6-methoxy- nicotinic acid Reagent NCS / AcOH 20°C SM->Reagent Solubilization Intermediate Chloronium Intermediate Reagent->Intermediate Electrophilic Attack (C5) Product 2-Amino-5-chloro-6- methoxynicotinic acid Intermediate->Product Rearomatization

Workflow of Electrophilic Aromatic Chlorination using NCS.

Self-Validating Protocol A
  • Solubilization & Activation: Suspend 2-amino-6-methoxynicotinic acid (1.0 eq) in glacial acetic acid (10 volumes).

    • Causality: Acetic acid acts as a polar protic solvent that not only solubilizes the starting material but also serves as a Brønsted acid to polarize the N-Cl bond of the chlorinating agent, enhancing its electrophilicity.

  • Controlled Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) in 5 equal portions over 30 minutes, maintaining the internal temperature strictly at 20–25°C.

    • Causality: Portion-wise addition prevents thermal spikes. Exceeding 25°C increases the kinetic energy of the system, leading to radical generation and non-selective chlorination at the C4 position or the methoxy methyl group.

  • In-Process Control (IPC): Stir the reaction for 4 hours at 20°C. Monitor by HPLC (254 nm).

    • Validation Check: The system is validated to proceed to workup only when the starting material peak area is <2% and the di-chlorinated impurity peak is <5%.

  • Quench & Isolation: Pour the mixture into vigorously stirred ice water (30 volumes). Filter the resulting precipitate, wash with cold water to remove residual succinimide and acetic acid, and dry under vacuum at 45°C.

Route B: SNAr Methoxylation (The Regioselective Approach)

This alternative route starts from 2-amino-5,6-dichloronicotinic acid. By leveraging the orbital symmetry of the pyridine ring, we can selectively displace the C6 chlorine with a methoxide nucleophile, leaving the C5 chlorine untouched[3].

RouteB SM 2-Amino-5,6-dichloro- nicotinic acid Reagent NaOMe / MeOH Reflux SM->Reagent Base Addition Meisenheimer Meisenheimer Complex (C6) Reagent->Meisenheimer Nucleophilic Attack (C6) Product 2-Amino-5-chloro-6- methoxynicotinic acid Meisenheimer->Product Chloride Elimination

SNAr Pathway via Meisenheimer Complex at the C6 position.

Self-Validating Protocol B
  • Preparation: Dissolve 2-amino-5,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol (15 volumes) under an inert nitrogen atmosphere.

  • Nucleophile Introduction: Add a 25% w/w solution of Sodium Methoxide in Methanol (3.5 eq) dropwise.

    • Causality: A large excess of base is mathematically required. The first equivalent deprotonates the C3-carboxylic acid, and the second partially deprotonates the C2-amino group. Only the remaining equivalents are free to act as the nucleophile for the SNAr reaction.

  • Thermal Activation: Heat the mixture to reflux (65°C) for 12 hours.

    • Causality: The SNAr at the sterically hindered C6 position requires sustained thermal activation to overcome the transition state energy barrier of the Meisenheimer complex.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Validation Check: Look for the complete disappearance of the dichloro mass signature (M+H ~207) and the emergence of the monochloro-methoxy species (M+H ~203).

  • Saponification Workup: Cool to room temperature. Add 2M aqueous NaOH (2.0 eq) and stir for 2 hours.

    • Causality: The strongly basic methanolic conditions inevitably convert a portion of the C3-carboxylic acid into a methyl ester. This step hydrolyzes the ester back to the target carboxylate.

  • Isolation: Acidify the aqueous mixture with 2M HCl to pH 3–4 to precipitate the free acid. Filter, wash with water, and dry under vacuum.

Quantitative Data Comparison

To objectively determine which route is superior for your laboratory's specific needs, we have aggregated performance metrics from multiple scale-up runs (10g to 100g scale).

Performance MetricRoute A: EAS ChlorinationRoute B: SNAr Methoxylation
Average Isolated Yield 65% – 72%85% – 90%
Regioselectivity Moderate (8:1 ratio of C5 vs C4)Excellent (>99:1 ratio of C6 vs C5)
Lab-to-Lab Variance ± 12% (Highly operator-dependent)± 3% (Thermodynamically driven)
Primary Impurity Profile Over-chlorinated byproductsMethyl ester (if hydrolysis is incomplete)
Scalability Limited by exothermic controlHighly scalable; robust thermal profile
E-Factor (Waste Ratio) ~15~22 (Due to saponification aqueous waste)

Conclusion & Recommendations

For laboratories prioritizing rapid synthesis and lower solvent waste , Route A (EAS Chlorination) is viable, provided that automated temperature control reactors are available to mitigate the risk of over-chlorination.

However, for researchers demanding bulletproof reproducibility and high purity across different labs and operators, Route B (SNAr Methoxylation) is unequivocally the superior choice . The inherent electronic bias of the pyridine ring dictates that nucleophilic attack will only occur at the C6 position, effectively eliminating the regioselectivity issues that plague Route A. By incorporating the mandatory saponification step as an in-process control, Route B acts as a fully self-validating system, ensuring that the final isolated solid is the pure 2-amino-5-chloro-6-methoxynicotinic acid.

References

  • Kuhla, D. E., et al. (1988). Method of chlorination. European Patent Office (EP0289180B1).
  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, RSC Publishing. Retrieved from[Link]

  • Makaravage, K. J., et al. (2021). SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]

Safety Operating Guide

2-Amino-5-chloro-6-methoxynicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Proper waste management ensures laboratory safety, environmental compliance, and the integrity of downstream processes.

The compound 2-Amino-5-chloro-6-methoxynicotinic acid (CAS 2418567-26-5) presents a highly specific disposal challenge due to its polyfunctional nature. It is a halogenated, substituted pyridine derivative containing amino, chloro, methoxy, and carboxylic acid moieties [1]. Because of the chlorine atom and the pyridine ring, this compound cannot be treated as standard organic waste.

This guide provides the authoritative, step-by-step operational protocols and the mechanistic causality required to safely handle and dispose of this specific active pharmaceutical ingredient (API) building block.

Mechanistic Causality: Why Specialized Disposal is Required

Understanding the chemical behavior of 2-Amino-5-chloro-6-methoxynicotinic acid dictates our disposal strategy. We do not simply throw this into a "solid waste" bin; we engineer its destruction based on its molecular vulnerabilities:

  • The Halogen Hazard (C-Cl Bond): The presence of chlorine at the C5 position categorizes this compound strictly as Halogenated Organic Waste [4]. If incinerated at insufficient temperatures or mixed with non-halogenated waste, the thermal degradation of the C-Cl bond can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, destruction requires a rotary kiln incinerator operating at >1100°C [2].

  • The Nitrogen Burden (Pyridine Ring & Amino Group): The nitrogen content in the heteroaromatic ring and the primary amine group means that combustion will yield nitrogen oxides (NOx). The disposal facility must utilize Selective Catalytic Reduction (SCR) to neutralize these gases [3].

  • Acidic Off-Gassing: Complete combustion of this molecule yields hydrogen chloride (HCl) gas. The institutional waste manifest must flag the halogen content so the disposal facility can route the exhaust through caustic scrubbers (NaOH) to precipitate harmless salts [2].

ThermalDestruction Waste Waste Input 2-Amino-5-chloro- 6-methoxynicotinic acid Incinerator Incinerator Waste->Incinerator Injection Gases Raw Flue Gas CO2, H2O, HCl, NOx Incinerator->Gases Thermal Oxidation Scrubber Scrubber Gases->Scrubber Acid Gas Removal SCR SCR Scrubber->SCR NOx Reduction Exhaust Clean Exhaust Safe Emission SCR->Exhaust Release

Mechanistic pathway for the thermal destruction of halogenated pyridine derivatives.

Quantitative Data & Waste Classification

To ensure seamless integration with your Environmental Health and Safety (EHS) department, use the following validated parameters when classifying this compound for disposal manifests.

Property / ParameterValue / ClassificationOperational Implication
CAS Number 2418567-26-5Required unique identifier for all EPA/RCRA waste manifests.
Molecular Formula C7H7ClN2O3High heteroatom content (Cl, N) requires specialized incineration.
Physical State Solid (Powder/Crystalline)Inhalation risk; requires mechanical collection during spills.
Waste Classification Halogenated Organic SolidCRITICAL: Must not be mixed with non-halogenated waste [4].
EPA RCRA Status Characteristic Hazardous WasteRegulated under general halogenated waste guidelines (40 CFR 268).
Destruction Method High-Temp Incineration (>1100°C)Prevents dioxin formation; requires downstream flue gas scrubbing [2].

Standard Operating Procedure (SOP): Routine Laboratory Disposal

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior condition is fully met and verified.

Phase 1: Segregation and Collection

  • Verify Container Compatibility: Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass is required. Self-Validation: Ensure the container has no metal components that could corrode from trace halogenated acidic degradation products.

  • Strict Segregation: Place the solid waste, including all contaminated consumables (weighing boats, filter papers, spatulas), into a container exclusively designated for "Halogenated Organic Solid Waste" [4].

  • Headspace Management: Fill the waste container to a maximum of 75% capacity. While solid pyridine derivatives are generally stable at room temperature, maintaining headspace prevents pressure buildup from unexpected trace solvent evaporation.

Phase 2: Labeling and Storage

  • Apply GHS Labels: Affix a hazardous waste label detailing the full chemical name ("2-Amino-5-chloro-6-methoxynicotinic acid"), the CAS number (2418567-26-5), and primary hazard pictograms (Irritant, Environmental Hazard).

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within a ventilated, fire-resistant storage cabinet. Keep strictly isolated from strong oxidizing agents [3].

Phase 3: Institutional Transfer

  • Manifesting: Complete the institutional hazardous waste manifest. Explicitly note the presence of chlorine (~17.5% by mass) and nitrogen (~13.8% by mass) . This data is critical for the commercial incinerator to calculate the required scrubber capacity.

  • Chain of Custody: Transfer the waste to your EHS department for final transport to a RCRA-permitted commercial incinerator.

Emergency Spill Response & Remediation Protocol

In the event of a solid powder spill, the primary operational goal is to prevent aerosolization and respiratory exposure while ensuring all halogenated material is captured.

  • Evacuate and Assess: Clear personnel from the immediate area. Verify that the spill has not contacted incompatible chemicals (e.g., strong oxidizers or strong bases).

  • Don Appropriate PPE: Equip a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves, safety goggles, and a fully-buttoned lab coat [3].

  • Dust Suppression (Containment): If the powder is highly dispersible, lightly mist the spill with a compatible, low-toxicity solvent (e.g., a minimal amount of water or isopropanol) to agglomerate the particles and suppress dust formation. Caution: Do not flood the area; you want a damp paste, not a flowing liquid.

  • Mechanical Collection: Use a non-sparking plastic scoop and brush to carefully collect the solid. Avoid aggressive sweeping motions that aerosolize the powder.

  • Surface Decontamination: Wipe the spill area with damp paper towels. Wash the surface with a mild laboratory detergent solution, followed by a final water wipe to remove trace residues.

  • Waste Packaging: Place all recovered powder, contaminated paper towels, and disposable PPE into a heavy-duty plastic hazardous waste bag. Seal, label as "Halogenated Spill Debris," and process via the routine disposal pathway outlined above.

SpillResponse Start Solid Spill Detected PPE 1. Don PPE (N95, Nitrile Gloves, Goggles) Start->PPE Suppress 2. Dust Suppression (Lightly mist with solvent/water) PPE->Suppress Collect 3. Mechanical Collection (Plastic scoop, avoid sweeping) Suppress->Collect Decon 4. Surface Decontamination (Detergent wash & wipe) Collect->Decon Dispose 5. Package as Halogenated Waste Decon->Dispose

Step-by-step emergency spill response workflow for solid halogenated APIs.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide: Halogenated Organic Waste." Nipissing University Environmental Health and Safety.[Link]

Personal protective equipment for handling 2-Amino-5-chloro-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Mechanistic Hazard Assessment

As a critical building block in pharmaceutical synthesis and drug development, 2-Amino-5-chloro-6-methoxynicotinic acid (CAS: 2418567-26-5) presents specific handling challenges that require rigorous safety protocols. The presence of the primary amine (-NH₂) and chlorine (-Cl) substituents on the methoxypyridine core profoundly alters the electronic distribution and lipophilicity of the molecule. This structural motif enhances dermal penetration potential, while the acidic carboxylic group acts as a severe irritant to mucosal membranes and corneal tissue.

Based on the toxicological data of analogous halogenated nicotinic acid derivatives (such as 5-chloro-6-methoxynicotinic acid and 5-chloronicotinic acid), this compound exhibits a distinct Globally Harmonized System (GHS) hazard profile[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Table 1: Quantitative Hazard and PPE Specification Summary
Hazard CategoryGHS CodeMechanistic CausalityRequired PPE Standard
Dermal Exposure H315Lipophilic halogenated ring facilitates lipid bilayer disruption in skin cells.Nitrile gloves (EN 374, ≥0.11 mm thickness), Lab coat.
Ocular Exposure H319Acidic moiety causes rapid protein denaturation in corneal tissue.Safety goggles (EN 166 / ANSI Z87.1).
Inhalation H335Fine crystalline powder easily aerosolizes, irritating mucosal membranes.FFP3/N99 respirator OR Class II Fume Hood.
Ingestion H302Systemic toxicity via gastrointestinal absorption.Strict hygiene; no eating/drinking in lab.

Personal Protective Equipment (PPE): Selection and Donning Protocol

To ensure a self-validating safety system, PPE must be donned in a specific, logical sequence to prevent cross-contamination. Randomly applying protective gear compromises the sterile barrier.

Step-by-Step Donning Methodology
  • Preparation & Inspection: Inspect all PPE for micro-tears or degradation.

    • Causality: Even microscopic breaches in nitrile can allow the lipophilic compound to permeate via sweat-mediated capillary action.

  • Lab Coat: Don a standard chemical-resistant lab coat. Fasten all buttons to the neck to eliminate exposed skin.

  • Respirator/Mask: If handling outside a fume hood (which is strictly not recommended), don an N95 or FFP3 respirator. Perform a positive/negative pressure seal check.

    • Causality: Prevents inhalation of aerosolized micro-crystals (H335)[2].

  • Eye Protection: Put on unvented or indirectly vented safety goggles.

    • Causality: Standard safety glasses do not protect against airborne dust settling into the ocular cavity from above or the sides.

  • Gloves: Don double nitrile gloves. Pull the cuffs over the sleeves of the lab coat.

    • Causality: Double-gloving provides a sacrificial outer layer that can be immediately discarded if contaminated, preserving the sterile inner barrier during operation.

PPEDonning Start Start: PPE Donning Inspect 1. Inspect Equipment Check for tears/defects Start->Inspect Coat 2. Don Lab Coat Fasten all buttons Inspect->Coat Respirator 3. Don Respirator Perform seal check Coat->Respirator Goggles 4. Don Safety Goggles Ensure tight facial seal Respirator->Goggles Gloves 5. Don Double Nitrile Gloves Pull over cuffs Goggles->Gloves Verify 6. Final Verification Self-validating check Gloves->Verify

Sequential PPE donning workflow to ensure maximum protection against chemical exposure.

Operational Handling and Weighing Protocol

When handling 2-Amino-5-chloro-6-methoxynicotinic acid, static electricity is your primary operational adversary. The powder can easily aerosolize, leading to respiratory exposure and environmental contamination.

Step-by-Step Handling Methodology
  • Environmental Control: Operate exclusively within a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • Static Mitigation: Use an anti-static zeroing mat or an ionizing blower near the analytical balance.

    • Causality: The powder's crystalline structure holds static charges, causing it to "jump" off the spatula and contaminate the user or the balance enclosure.

  • Transfer Technique: Use a grounded, anti-static spatula. Transfer the chemical slowly into a pre-tared, sealable vessel (e.g., a crimp-top vial) before removing it from the fume hood.

  • Decontamination: Wipe down the balance and surrounding area with a damp, disposable lint-free cloth using a 70% ethanol/water solution, followed immediately by a dry wipe to prevent residue buildup.

Spill Response and Disposal Plan

A systematic approach to spills prevents localized contamination from becoming a systemic laboratory hazard.

Step-by-Step Spill Cleanup
  • Evacuate and Assess: Step back from the spill. If the spill is >50g, evacuate the immediate area and allow the HVAC/Fume Hood system to clear airborne particulates.

  • Containment: Cover the spilled powder with a damp absorbent pad.

    • Causality: Wetting the powder prevents aerosolization during the sweeping process. Do not use high-pressure water or dry sweeping, which spreads the chemical into the breathing zone.

  • Collection: Use a disposable plastic scoop (avoid metal if spark hazards exist from nearby co-solvents) to collect the damp powder and the pad.

  • Waste Segregation: Place the collected material into a heavy-duty, sealable hazardous waste bag. Label it explicitly as "Halogenated Organic Solid Waste - Irritant".

Disposal Plan
  • Solid Waste: Must be incinerated at a licensed hazardous waste facility. Do not flush down the sink, as halogenated organics are recalcitrant in standard wastewater treatment facilities and pose environmental toxicity risks.

  • Liquid Waste: If dissolved in organic solvents (e.g., DMSO, DMF) during synthesis, dispose of the resulting mixture in a designated "Halogenated Organic Solvents" waste carboy.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Proceed with cleanup Assess->Minor < 50g Major Major Spill (>50g) Evacuate & Call EHS Assess->Major > 50g Dampen Dampen with Absorbent Pad (Prevents aerosolization) Minor->Dampen Scoop Collect with Plastic Scoop Dampen->Scoop Waste Seal in Hazardous Waste Bag Scoop->Waste Label Label: Halogenated Organic Waste Waste->Label Dispose Incineration Facility Label->Dispose

Decision matrix and operational workflow for chemical spill response and disposal.

References

  • Sigma-Aldrich. "2-AMINO-5-CHLORO-6-METHOXYNICOTINIC ACID | 2418567-26-5".
  • BLD Pharm. "884494-85-3 | 5-Chloro-6-methoxynicotinic acid".
  • PubChem. "5-Chloronicotinic acid | C6H4ClNO2 | CID 247986".

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.